molecular formula C8H14ClNO B2577076 1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride CAS No. 1989671-66-0

1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride

Cat. No.: B2577076
CAS No.: 1989671-66-0
M. Wt: 175.66
InChI Key: ZQDDAUSSPWCXRA-UHFFFAOYSA-N
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Description

1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride (CAS 1989671-66-0) is an organic compound with the molecular formula C8H14ClNO and a molecular weight of 175.66 g/mol . It is supplied as a powder and is recommended to be stored at room temperature . This compound features a propargylamine moiety, a functional group of significant interest in medicinal chemistry. Propargylamine derivatives are investigated for their potential biological activities, including as inhibitors of enzymes like monoamine oxidase (MAO), which is a target in the research of neurodegenerative conditions . Furthermore, recent scientific literature highlights that compounds capable of inhibiting lysosomal phospholipase A2 (PLA2G15) are crucial tools for studying drug-induced phospholipidosis (DIP), a form of drug toxicity characterized by the accumulation of phospholipids within lysosomes . The propargylamine structure, combined with the tetrahydropyran (oxan-2-yl) group, makes this chemical a valuable scaffold for pharmaceutical research and development, particularly in the synthesis of more complex molecules and for probing biochemical mechanisms. The product is available in high purity grades (≥95%) and is strictly for research purposes. All bulk packaging is tailored to customer requirements, with standard options including palletized pails, fiber and steel drums, and larger super sacks . Research quantities may be packaged under argon or vacuum to ensure stability.

Properties

IUPAC Name

1-(oxan-2-yl)prop-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-7(9)8-5-3-4-6-10-8;/h1,7-8H,3-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDDAUSSPWCXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CCCCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Analysis[1][2][3][4][5]

1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride is a bifunctional chiral building block characterized by a tetrahydropyran (THP) ring directly fused to an


-chiral propargyl amine moiety. In the context of modern drug discovery, this molecule serves as a high-value "diversity vector," allowing simultaneous expansion into chemical space via the amine (nucleophilic) and the alkyne (cycloaddition/coupling) handles.
Structural Specifications
PropertyDetail
IUPAC Name 1-(Tetrahydro-2H-pyran-2-yl)prop-2-yn-1-amine hydrochloride
Common Name

-(2-Tetrahydropyranyl)propargylamine HCl
Molecular Formula

Molecular Weight 139.19 g/mol (Free Base) / 175.66 g/mol (HCl Salt)
Chiral Centers Two: C2 (Pyran ring) and

(Amine carbon).[1][2][3]
Stereoisomers 4 stereoisomers possible (2 diastereomeric pairs: syn and anti).
SMILES C#CC(N)C1CCCCO1.Cl
Stereochemical Complexity

The molecule possesses two contiguous stereocenters. The relative stereochemistry between the THP oxygen and the amine group significantly influences the conformation and biological binding affinity of downstream derivatives.

  • Syn-isomer: The amine and the ring oxygen are on the same face.

  • Anti-isomer: The amine and the ring oxygen are on opposite faces.

  • Note: Commercial supplies are often racemic mixtures of diastereomers unless specified as "enantiopure."

Synthetic Methodologies

For research and scale-up, two primary routes exist. The Ellman Sulfinamide Protocol is recommended for medicinal chemistry requiring high stereocontrol, while A3 Coupling is suitable for rapid library generation.

Method A: Asymmetric Synthesis (Ellman Protocol)

This route provides the highest optical purity, critical for establishing Structure-Activity Relationships (SAR). It utilizes tert-butanesulfinamide as a chiral auxiliary to control the addition of the alkyne nucleophile.

Protocol Logic:

  • Condensation: Tetrahydro-2H-pyran-2-carbaldehyde is condensed with (S)-(-)-tert-butanesulfinamide to form the chiral

    
    -sulfinylimine.
    
  • Nucleophilic Addition: An organometallic alkyne species (e.g., ethynylmagnesium bromide or lithium trimethylsilylacetylide) attacks the imine. The bulky tert-butyl group directs the attack, inducing high diastereoselectivity (dr > 95:5).

  • Deprotection: Acidic cleavage removes the sulfinyl group, yielding the amine hydrochloride salt.

Method B: Catalytic A3 Coupling (Racemic)

For diversity-oriented synthesis (DOS) where chirality is less critical, the three-component coupling of the aldehyde, amine (or ammonia surrogate), and alkyne is efficient.

Reagents: THP-2-aldehyde + Ammonium Acetate + Alkyne. Catalyst: CuBr or CuI (5-10 mol%). Mechanism: Formation of an iminium ion in situ, followed by alkynyl-copper addition.

Synthetic Workflow Diagram

The following diagram details the decision matrix and process flow for synthesizing this scaffold.

SynthesisWorkflow Start Starting Material: Tetrahydro-2H-pyran-2-carbaldehyde Ellman Route A: High Stereocontrol (Ellman Auxiliary) Start->Ellman High Purity Req. A3 Route B: High Throughput (A3 Coupling) Start->A3 Library Gen. Imine Intermediate: N-Sulfinylimine Ellman->Imine + (S)-t-Bu-Sulfinamide Ti(OEt)4 ProtectedAmine Sulfinyl-Protected Propargyl Amine Imine->ProtectedAmine Nucleophilic Addition Grignard Reagent: Ethynylmagnesium Bromide (0°C, THF) Grignard->ProtectedAmine AcidCleave Deprotection: HCl / Dioxane or MeOH ProtectedAmine->AcidCleave Product FINAL PRODUCT: 1-(Oxan-2-yl)prop-2-yn-1-amine HCl AcidCleave->Product Precipitation Catalyst Catalyst: CuI / Toluene / Reflux A3->Catalyst + NH4OAc + Acetylene Catalyst->Product One-Pot

Caption: Comparative synthetic workflows illustrating the stereoselective Ellman route versus the catalytic A3 multicomponent coupling.

Reactivity Profile & Applications

The molecule acts as a "linchpin" intermediate. Its reactivity is defined by three orthogonal functional handles.

The "Warhead" Concept
  • Terminal Alkyne (

    
    ): 
    
    • Click Chemistry: Undergoes Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles. This is crucial for fragment-based drug discovery (FBDD) to link the THP pharmacophore to other ligands.

    • Sonogashira Coupling: Reacts with aryl halides to extend the carbon skeleton.

  • Primary Amine (

    
    ): 
    
    • Amide Coupling: Standard EDC/HATU couplings to attach amino acids or carboxylic acid fragments.

    • Reductive Amination: Reacts with ketones/aldehydes to form secondary amines.

  • Tetrahydropyran (THP):

    • Generally acts as a stable lipophilic spacer. However, under strong Lewis acidic conditions, the ring can open or rearrange, offering pathways to complex acyclic amino alcohols.

Key Application: Heterocycle Synthesis

This molecule is a precursor for Pyranopyridines and Pyrrolopyrans .

  • Mechanism:[4][5] Gold(I) or Platinum(II) catalyzed cycloisomerization of the

    
    -acylated derivative can close the ring between the alkyne and the amide nitrogen or the THP oxygen (if ring opening occurs).
    

ReactivityPathways Center 1-(Oxan-2-yl)prop-2-yn-1-amine Triazole 1,2,3-Triazoles (Bioisosteres) Center->Triazole CuAAC (Click Chem) Amide Peptidomimetics (Amide Bond) Center->Amide Acylation Heterocycle Fused Heterocycles (Pyranopyridines) Center->Heterocycle Au/Pt Catalysis (Cycloisomerization)

Caption: Divergent synthesis pathways utilizing the alkyne and amine handles for library expansion.

Handling, Stability, and Safety

Physiochemical Stability
  • Hygroscopicity: As a primary amine hydrochloride, the substance is hygroscopic . It will absorb atmospheric moisture, leading to deliquescence.

    • Storage: Store at -20°C in a desiccator under inert atmosphere (Argon/Nitrogen).

  • Thermal Stability: The free base is prone to polymerization via the alkyne group if heated neat. The HCl salt stabilizes the amine but should not be subjected to temperatures >100°C for extended periods.

Safety Protocol (Self-Validating)
  • Corrosivity: Treat as a corrosive solid (Skin Corr. 1B) due to the amine functionality and acidic hydrolysis potential.

  • Validation Step: Before use in sensitive catalytic reactions (e.g., Palladium coupling), convert a small aliquot to the free base and check pH. If the salt is wet/degraded, recrystallize from EtOH/Et2O.

References

  • Ellman, J. A., et al. (2017). "Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics." Beilstein Journal of Organic Chemistry.

  • Wei, C., & Li, C. J. (2003). "A3-coupling: The first enantioselective three-component reaction of aldehydes, alkynes, and amines." Journal of the American Chemical Society.[6]

  • PubChem. (2025).[7][8] "1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride Compound Summary." National Library of Medicine.

  • EvitaChem. (2025). "Product Catalog: 1-(Oxan-2-yl)prop-2-yn-1-amine."

Sources

CAS 1989671-66-0 1-(Oxan-2-yl)prop-2-yn-1-amine HCl safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(Oxan-2-yl)prop-2-yn-1-amine HCl CAS: 1989671-66-0 Document Type: Technical Handling & Safety Guide (Predictive Analysis) Version: 2.0 (R&D Use Only)

Part 1: Executive Summary & Chemical Identity

1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride is a specialized bifunctional building block featuring a terminal alkyne and a primary amine, sterically modified by a tetrahydropyran (THP) ring at the


-position. This molecular architecture makes it a high-value scaffold for Diversity-Oriented Synthesis (DOS) , particularly in the construction of chiral heterocycles and peptidomimetics via "Click" chemistry (CuAAC) or multicomponent reactions (e.g., Ugi, Passerini).

Due to its specific nature as a research intermediate, comprehensive government-filed toxicological data is limited. The safety and handling protocols below are derived from Structure-Activity Relationship (SAR) analysis of analogous


-amino alkynes and propargylamine derivatives.
Table 1: Physicochemical Profile
PropertyData / Value
CAS Number 1989671-66-0
IUPAC Name 1-(Tetrahydro-2H-pyran-2-yl)prop-2-yn-1-amine hydrochloride
Molecular Formula

Molecular Weight 175.66 g/mol (Salt) / 139.19 g/mol (Free Base)
SMILES C#CC(N)C1CCCCO1.Cl
Physical State White to off-white crystalline solid (Hygroscopic)
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Chirality Contains 2 chiral centers (Diastereomeric mixtures common unless specified)

Part 2: Predictive Hazard Assessment (GHS)

Note: In the absence of specific animal toxicity data for this CAS, classifications are based on the "Read-Across" method using Propargylamine (CAS 2450-71-7) and general aliphatic amine salts.

GHS Classification (Estimated)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Key Risk Factors
  • Amine Basicity: The free base is a primary amine and likely corrosive/irritating. The HCl salt mitigates volatility but remains an irritant to mucous membranes.

  • Alkyne Reactivity: Terminal alkynes can form explosive acetylides with heavy metals (Ag, Cu) under basic conditions.

  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to hydrolysis or "gumming," which complicates stoichiometry.

Part 3: Technical Handling & Storage Protocol

This protocol utilizes a Self-Validating System to ensure compound integrity before experimentation.

A. Storage & Stability
  • Temperature: Store at -20°C . Thermal degradation of the alkyne is slow but possible over long durations.

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vial with a PTFE-lined cap, sealed with Parafilm.

  • Desiccation: Mandatory. Store inside a secondary container with active desiccant (e.g., Drierite).

B. The "Check-Point" Validation Workflow

Before committing this reagent to a high-value synthesis, perform the following checks:

  • Visual Inspection:

    • Pass: Free-flowing white powder.

    • Fail: Yellow discoloration (oxidation) or clumping/gooey texture (hygroscopic failure).

  • Solubility Test: Dissolve 1 mg in 0.5 mL

    
     or DMSO-
    
    
    
    .
    • Pass: Clear, colorless solution.

    • Fail: Turbidity or insoluble particulates (polymerization).

  • Proton NMR Validation:

    • Look for the terminal alkyne proton (

      
      ) doublet/multiplet around 2.0–3.0 ppm .
      
    • Verify the integration ratio between the THP ring protons (1.4–4.0 ppm) and the alkyne proton.

C. Workflow Visualization

HandlingProtocol Receipt Receipt of CAS 1989671-66-0 VisualCheck Visual Inspection (White Solid?) Receipt->VisualCheck NMRCheck H-NMR Validation (Alkyne Peak Integrity) VisualCheck->NMRCheck Pass Disposal Disposal (Neutralize) VisualCheck->Disposal Fail (Yellow/Gooey) Storage Storage: -20°C, Argon (Desiccator) NMRCheck->Storage Pass NMRCheck->Disposal Fail (Polymerized) Usage Experimental Usage (Equilibrate to RT) Storage->Usage Warm to RT in Desiccator Usage->Storage Reseal immediately

Figure 1: Decision tree for the receipt, validation, and storage of labile amine salts.

Part 4: Synthetic Utility & Applications

The core value of CAS 1989671-66-0 lies in its bifunctionality . It serves as a "Click-ready" amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This molecule reacts with organic azides (


) to form 1,4-disubstituted 1,2,3-triazoles. The THP group adjacent to the amine provides steric bulk and lipophilicity, potentially improving the pharmacokinetic profile of the resulting drug candidate.
  • Protocol Insight: Do not use copper iodide (CuI) directly if the free amine is generated in situ, as amines can chelate Cu(I) and poison the catalyst. Use a stabilizing ligand like TBTA or THPTA with

    
    /Ascorbate.
    
Multicomponent Reactions (MCRs)

The amine moiety allows participation in Ugi-4-component reactions, incorporating an alkyne handle into a peptide backbone for late-stage functionalization.

Synthetic Pathway Diagram

SynthesisPath Start 1-(Oxan-2-yl)prop-2-yn-1-amine HCl CuAAC CuAAC Reaction (CuSO4, Ascorbate, THPTA) Start->CuAAC + Base Heterocycle Fused Heterocycle (via Au/Ag Catalysis) Start->Heterocycle Intramolecular Cyclization Base Base (DIPEA/Et3N) Azide R-N3 (Azide) Azide->CuAAC Product 1,2,3-Triazole Derivative (Bioactive Scaffold) CuAAC->Product Click Chemistry

Figure 2: Primary synthetic pathways utilizing the alkyne and amine handles.

Part 5: Emergency Protocols

  • Skin Contact: Brush off loose particles. Rinse skin with water for 15 minutes.[2] Neutralize with mild soap.

  • Eye Contact: Critical. Rinse immediately with water for 15+ minutes, lifting eyelids.[3] The acidic nature of the HCl salt can cause corneal damage.

  • Spill Cleanup:

    • Wear N95/P100 respirator and nitrile gloves.

    • Cover spill with sodium bicarbonate (

      
      ) to neutralize acidity.
      
    • Sweep into a container. Do not use metal tools (risk of spark or acetylide formation).

References

  • PubChem. (n.d.). 1-(oxan-2-yl)prop-2-yn-1-amine hydrochloride | C8H14ClNO. National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 21, 2026, from [Link]

Sources

1-(Oxan-2-yl)prop-2-yn-1-amine: A Comparative Analysis of the Free Base and Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The selection of the appropriate form of an active pharmaceutical ingredient (API)—most commonly the free form or a salt—is a cornerstone of successful drug development. This decision profoundly impacts critical physicochemical and biopharmaceutical properties, including solubility, stability, manufacturability, and bioavailability. This guide provides an in-depth technical analysis of 1-(Oxan-2-yl)prop-2-yn-1-amine, a versatile building block in medicinal chemistry, by comparing the distinct characteristics of its free base form versus its hydrochloride (HCl) salt. We will explore the fundamental chemical differences and their cascading effects on handling, formulation, and experimental design. This document serves as a practical resource for researchers, chemists, and formulation scientists, offering both theoretical grounding and actionable experimental protocols.

Introduction: The Rationale for Salt Formation

1-(Oxan-2-yl)prop-2-yn-1-amine is a chemical entity featuring a primary amine, an alkyne functional group, and a tetrahydropyran (oxane) ring.[1] The presence of the basic amine group (a proton acceptor) makes this molecule a prime candidate for salt formation. In pharmaceutical development, converting a weakly basic API into a salt form is a common and powerful strategy to overcome suboptimal properties of the parent molecule.[2][3] Approximately 50% of all drugs are administered as salts, a testament to the utility of this approach.[4]

The conversion from a neutral free base to an ionic salt is not merely a chemical convenience; it is a strategic decision to modulate the molecule's physical properties. The hydrochloride salt is formed by reacting the basic amine with hydrochloric acid. This acid-base reaction protonates the nitrogen atom, creating a positively charged ammonium cation, which then forms a strong ionic bond with the negatively charged chloride anion. This fundamental transformation from a neutral, often lipophilic molecule to a polar, ionic species is the origin of the significant differences we will explore.

Solubility_Workflow start Start step1 Add excess solid (Free Base or HCl Salt) to vials start->step1 step2 Add known volume of temperature-controlled buffer step1->step2 step3 Agitate at constant temperature (e.g., 24-48h) step2->step3 step4 Sample supernatant at time points (t1, t2...) step3->step4 step5 Filter sample to remove undissolved solid step4->step5 step6 Analyze concentration (e.g., HPLC-UV) step5->step6 decision Concentration at t_n ≈ Concentration at t_n-1 ? step6->decision decision->step3 No (Continue Agitation) end Report Equilibrium Solubility decision->end Yes

Figure 2: Workflow for equilibrium solubility determination.

Protocol: Comparative Chemical Stability Assessment

This protocol outlines an accelerated stability study to compare the degradation profiles of the two forms under stress conditions, as recommended by ICH and WHO guidelines. [5][6] Objective: To evaluate the intrinsic stability of the free base versus the HCl salt by exposing them to elevated temperature and humidity.

Methodology:

  • Sample Preparation: Accurately weigh a sufficient amount of the free base and the HCl salt into separate, open glass vials to allow for multiple time-point analyses.

  • Initial Analysis (t=0): Analyze a sample of each form at the start of the study to determine the initial purity and to identify any existing impurities. This is the baseline measurement.

  • Stress Conditions: Place the sets of vials into a calibrated stability chamber set to accelerated conditions (e.g., 40 °C / 75% Relative Humidity). [7]4. Time Points: At specified time intervals (e.g., 1, 2, 4, and 8 weeks), remove one vial of each form from the chamber.

  • Analysis:

    • Visual Inspection: Note any changes in physical appearance (e.g., color change, clumping, deliquescence).

    • Purity Assay: Dissolve the sample in a suitable solvent and determine its purity using a validated, stability-indicating HPLC method. This method must be capable of separating the parent compound from its potential degradation products.

    • Degradation Products: Quantify any new peaks that appear in the chromatogram, representing degradation products.

  • Data Evaluation: Plot the purity of each form as a function of time under the stress conditions. A faster rate of decline in purity for one form indicates lower intrinsic stability. Compare the rate of formation of total degradation products for each form.

Conclusion and Strategic Recommendations

The choice between the free base and hydrochloride salt of 1-(Oxan-2-yl)prop-2-yn-1-amine is a critical, multi-faceted decision in the drug development pipeline. Neither form is universally superior; the optimal choice is context-dependent.

  • The Hydrochloride Salt is generally the preferred form for drug product development . Its enhanced aqueous solubility and superior chemical stability are significant advantages for creating reliable, bioavailable, and long-lasting oral or parenteral formulations. [2][8]The primary challenge to manage is its potential for hygroscopicity.

  • The Free Base is the required form for chemical synthesis when the amine's nucleophilicity is to be exploited. It may also be considered for specific formulation strategies where lipophilicity is desired, such as in transdermal delivery systems or certain non-aqueous formulations.

A comprehensive salt screening and selection process, guided by quantitative experimental data as outlined in this guide, is essential. By understanding the fundamental trade-offs between these two forms, researchers and drug development professionals can make informed decisions that expedite the path to a safe and effective medicine.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. [Link]

  • Salt selection in pharmaceutical product development. (2014, November 13). Slideshare. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (2020, January 1). RSC Publishing. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000, July 19). ACS Publications. [Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015, August 24). Reddit. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 8). PeerJ. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. (2019, December 1). ResearchGate. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). Food and Drug Administration. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2014, January 1). ResearchGate. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar. [Link]

  • Difference between amino acid free base and its hydrochloride salt? (2018, August 14). ResearchGate. [Link]

  • Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. (2018, February 1). The Truth Pill. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (2001, May 22). Advanced Drug Delivery Reviews. [Link]

  • Amino Acid Freebase vs. HCl Salt. (2017, June 30). Reddit. [Link]

  • Hydrochloride vs non-hydrochloride compounds. (2015, December 4). Sciencemadness Discussion Board. [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts. [Link]

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024, January 8). Food And Drugs Authority. [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. (n.d.). Springer. [Link]

  • Annex 4. (n.d.). World Health Organization. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012, July 20). Asian Journal of Chemistry. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). The Royal Society of Chemistry. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2023, August 16). Spectroscopy Online. [Link]

  • Annex 10. (n.d.). ICH. [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016, January 23). ResearchGate. [Link]

  • Why formulate drugs as HCl salts when HCl is in stomach acid? (2014, December 4). Chemistry Stack Exchange. [Link]

  • 1-(oxan-2-yl)prop-2-yn-1-amine hydrochloride. (n.d.). PubChemLite. [Link]

Sources

Targeting Neurodegeneration: The Pharmacophore Landscape of Oxanyl-Propargylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of Multi-Target Directed Ligands (MTDLs) has shifted the paradigm in treating neurodegenerative disorders like Alzheimer’s (AD) and Parkinson’s disease (PD). Among the emerging scaffolds, oxanyl-propargylamine derivatives —specifically those integrating a tetrahydropyran (oxanyl) core with a


-propargyl moiety—represent a critical evolution in pharmacophore design.

This guide dissects the structural logic of these derivatives. Unlike traditional carbocyclic analogs (e.g., selegiline), the incorporation of the oxanyl heterocycle modulates lipophilicity (


) and introduces hydrogen-bond acceptor capabilities, enhancing selectivity for the Monoamine Oxidase B (MAO-B) entrance cavity while maintaining the neuroprotective "warhead" mechanism of the propargylamine group.

Pharmacophore Architecture

The oxanyl-propargylamine scaffold functions as a bipartite pharmacophore. Its efficacy relies on the precise spatial arrangement of the covalent warhead and the recognition core.

Structural Deconstruction
ComponentChemical IdentityPharmacological Function
The Warhead Terminal Alkyne (

)
Mechanism-Based Inactivation: Acts as a suicide substrate for MAO-B. It forms a covalent

-flavin adduct with the FAD cofactor.
The Bridge Methylene Amine (

)
Protonation Switch: The basic amine (typically

7.5–9.0) exists in equilibrium. The protonated form mimics the transition state of natural substrates (dopamine/phenylethylamine).
The Core Oxanyl (Tetrahydropyran-4-yl)Selectivity & ADME: Replaces the hydrophobic phenyl/cyclohexyl ring. The ether oxygen acts as a H-bond acceptor, anchoring the molecule in the solvent-exposed entrance cavity of MAO-B, improving water solubility and reducing blood-brain barrier (BBB) non-specific binding.
Pharmacophore Map (Visualization)

The following diagram illustrates the interaction points of the ligand within the MAO-B active site.

PharmacophoreMap Propargyl Propargyl Warhead (Covalent Trap) Amine Basic Amine Center (Cationic Interaction) Propargyl->Amine FAD FAD Cofactor (N5 Atom) Propargyl->FAD Covalent Adduct Oxanyl Oxanyl Core (Tetrahydropyran) Amine->Oxanyl Tyr435 Tyr435/Tyr398 (Aromatic Cage) Amine->Tyr435 Cation-Pi Interaction Entrance Entrance Cavity (Hydrophilic Zone) Oxanyl->Entrance H-Bond / Steric Fit

Figure 1: Pharmacophore map detailing the tripartite interaction of oxanyl-propargylamines with the MAO-B active site.

Mechanism of Action: The Covalent Trap

The defining feature of these derivatives is their mode of inhibition. They are not simple competitive inhibitors; they are mechanism-based inactivators (suicide inhibitors).

The Radical Pathway

The oxanyl group positions the molecule, but the propargylamine executes the inhibition. The mechanism proceeds via a Single Electron Transfer (SET) or a Hydride Transfer pathway, leading to the irreversible modification of the flavin adenine dinucleotide (FAD).

  • Michaelis Complex: The amine aligns with the aromatic cage (Tyr398/Tyr435).

  • Oxidation: MAO-B attempts to oxidize the amine, abstracting a proton/electron.

  • Adduct Formation: The resulting radical/iminium intermediate collapses onto the N(5) atom of the FAD cofactor, forming a covalent bond that permanently disables the enzyme.

MechanismPathway cluster_enz MAO-B Active Site State1 Ligand Entry (Reversible Binding) State2 Catalytic Oxidation (Hydride Abstraction) State1->State2 Kd State3 Reactive Intermediate (Allene/Iminium) State2->State3 k_cat State4 Irreversible Adduct (N5-Flavin Covalent Bond) State3->State4 k_inact

Figure 2: Kinetic pathway of irreversible MAO-B inactivation by propargylamine derivatives.

Experimental Protocols (Self-Validating Systems)

To validate the pharmacophore properties, the following workflows are standard. These protocols are designed to be robust and reproducible.

Synthesis: The -Alkylation Workflow

Objective: Attach the propargyl warhead to the oxanyl-amine core.

  • Reagents: 4-Aminotetrahydropyran (1.0 eq), Propargyl bromide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF (polar aprotic is essential for

    
    ).
    
  • Procedure:

    • Dissolve amine in ACN at 0°C.

    • Add base (

      
      ), stir for 15 min.
      
    • Dropwise addition of propargyl bromide.

    • Reflux (60–80°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

  • Purification: Flash column chromatography. The oxanyl group makes the product more polar than phenyl analogs; adjust gradient accordingly.

In Vitro Validation: Amplex Red MAO-B Assay

Objective: Determine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 using a fluorometric coupled assay.
  • Principle: MAO-B oxidizes substrate (p-tyramine/benzylamine)

    
    
    
    
    
    . Peroxidase converts
    
    
    + Amplex Red
    
    
    Resorufin (Fluorescent).
  • Protocol:

    • Incubation: Incubate human recombinant MAO-B (100

      
      g/mL) with the oxanyl-propargylamine derivative (serial dilutions: 
      
      
      
      to
      
      
      M) for 30 mins at 37°C. Crucial: This pre-incubation is mandatory for irreversible inhibitors to allow covalent bond formation.
    • Substrate Addition: Add mixture of Amplex Red (200

      
      M), Horseradish Peroxidase (1 U/mL), and p-Tyramine (1 mM).
      
    • Measurement: Read Fluorescence (

      
       nm) after 20 mins.
      
    • Validation: Use Selegiline (10 nM) as a positive control. If Selegiline does not show >90% inhibition, the assay is invalid.

In Silico Validation: Molecular Docking

Objective: Confirm the binding mode of the oxanyl ring.

  • Target: PDB ID 2V5Z (Human MAO-B with Safinamide) or 2XCG .

  • Grid Generation: Center grid on the FAD N5 atom.

  • Ligand Prep: Generate 3D conformers; protonate the secondary amine (pH 7.4).

  • Key Metrics:

    • Distance between propargyl terminal carbon and FAD N5 (

      
       Å required for reaction).
      
    • H-bond presence between Oxanyl oxygen and water network or entrance residues.

References

  • Tandarić, T., & Vianello, R. (2019).[1] Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline.[1] ACS Chemical Neuroscience. Link

  • Binda, C., et al. (2007). Structure of human monoamine oxidase B in complex with the selective inhibitor safinamide.[1] Journal of Molecular Biology. (PDB Reference: 2V5Z).[2][3] Link

  • Carradori, S., & Silvestri, R. (2015). New prospects in the inhibition of monoamine oxidase-B (MAO-B) utilizing propargylamine derivatives.[4][1][5][6][7][8] Journal of Medicinal Chemistry. Link

  • Tripathi, A. C., et al. (2018). Recent Developments on the Structure-Activity Relationship Studies of MAO Inhibitors. RSC Advances. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 1-(Oxan-2-yl)prop-2-yn-1-amine in Divergent Heterocyclic Synthesis

[1]

Executive Summary & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), 1-(Oxan-2-yl)prop-2-yn-1-amine (hereafter referred to as OPYA ) represents a high-value "chiral amphiphilic scaffold."[1] Unlike simple propargyl amines, the incorporation of the oxan-2-yl (tetrahydro-2H-pyran-2-yl) moiety introduces three critical features:

  • Solubility & Lipophilicity Balance: The THP ring mimics C-glycosides, improving aqueous solubility while maintaining membrane permeability (LogP modulation).

  • Stereochemical Complexity: The molecule possesses two contiguous stereocenters (the C2 of the pyran ring and the

    
    -amino carbon), offering access to diastereomerically enriched libraries.
    
  • Orthogonal Reactivity: The terminal alkyne and the primary amine provide distinct handles for cyclization, allowing the rapid construction of fused bicyclic systems (e.g., pyranopyridines) or decorated peptidomimetics.

This guide details the protocols for synthesizing OPYA and deploying it as a linchpin in Gold(I)-catalyzed cycloisomerization and Multicomponent Reactions (MCRs).

Molecular Profile & Pre-requisites[2]

PropertySpecification
IUPAC Name 1-(Tetrahydro-2H-pyran-2-yl)prop-2-yn-1-amine
Molecular Formula C₈H₁₃NO
Molecular Weight 139.20 g/mol
Key Functionalities Terminal Alkyne (

), Primary Amine (

), Cyclic Ether (THP)
Chirality 2 Stereocenters (C2 of THP, C1 of propyl chain).[1][2] Typically synthesized as diastereomeric mixtures unless chiral auxiliaries are used.
Stability Amine is prone to oxidation; store as HCl salt or N-Boc derivative at -20°C.

Critical Workflow Visualization

The following diagram illustrates the logical flow from the synthesis of the building block to its divergent applications in heterocyclic chemistry.

OPYA_WorkflowStartStart: Tetrahydro-2H-pyran-2-carbaldehydeStep1Stereoselective A3 Coupling(Ellman's Auxiliary)Start->Step1+ TMS-Acetylene+ t-ButanesulfinamideOPYABUILDING BLOCK:1-(Oxan-2-yl)prop-2-yn-1-amine(OPYA)Step1->OPYAHCl DeprotectionPathAPathway A:Au(I) CycloisomerizationOPYA->PathAN-Tosyl/Boc protectionPathBPathway B:CuAAC Click ChemistryOPYA->PathBAzide (R-N3)PathCPathway C:Ugi-4CR MCROPYA->PathCIsocyanide + AcidProdAFused Pyrano[4,3-b]pyridinesPathA->ProdAAuCl(PPh3)/AgSbF6ProdBTHP-Functionalized1,2,3-TriazolesPathB->ProdBCuSO4/NaAscProdCPeptidomimeticScaffoldsPathC->ProdCMeOH, RT

Caption: Workflow deriving fused heterocycles and mimetics from the OPYA building block via A3 coupling and metal catalysis.

Protocol 1: Diastereoselective Synthesis of OPYA

Rationale: Commercial availability of this specific building block is limited. High-fidelity synthesis is best achieved via the Ellman’s Sulfinamide


 approach
Materials
  • Reagents: Tetrahydro-2H-pyran-2-carbaldehyde (1.0 equiv), (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv), Titanium(IV) ethoxide (

    
    , 2.0 equiv), Ethynylmagnesium bromide (1.5 equiv), HCl (4M in dioxane).[1]
    
  • Solvents: Dry THF, DCM.

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried flask under

      
      , dissolve Tetrahydro-2H-pyran-2-carbaldehyde (10 mmol) in dry THF (20 mL).
      
    • Add (R)-(+)-2-Methyl-2-propanesulfinamide (11 mmol) followed by

      
       (20 mmol).[1]
      
    • Stir at RT for 12 hours. Monitor by TLC (disappearance of aldehyde).

    • Quench: Add brine (10 mL), filter the titanium salts through Celite, and extract with EtOAc. Concentrate to yield the N-sulfinyl imine.[1]

  • Diastereoselective Alkynylation:

    • Dissolve the crude imine in dry DCM (30 mL) and cool to -78°C.

    • Dropwise add Ethynylmagnesium bromide (0.5 M in THF, 15 mmol).

    • Stir at -78°C for 4 hours, then warm to RT overnight.

    • Mechanism:[1][3][2][4][5] The bulky sulfinyl group directs the nucleophilic attack, yielding high diastereoselectivity (typically >90:10 dr).

  • Deprotection to OPYA:

    • Treat the resulting sulfinamide with 4M HCl in dioxane (10 mL) at 0°C for 1 hour.

    • Precipitate the amine hydrochloride salt with diethyl ether.

    • Yield: Expect 75-85% overall yield of OPYA hydrochloride.[1]

Protocol 2: Gold(I)-Catalyzed Cycloisomerization to Pyrano[4,3-b]pyridines

Rationale: This is the "Flagship Application." Propargyl amines, when suitably protected, undergo 6-endo-dig cyclization catalyzed by cationic Gold(I) species to form fused pyridine ring systems.[1] This mimics the core structure of alkaloids like actinophyllic acid.

Materials
  • Substrate: N-Tosyl-OPYA (prepared by reacting OPYA with TsCl/Pyridine).

  • Catalyst: Chloro(triphenylphosphine)gold(I) (5 mol%).

  • Co-Catalyst: Silver Hexafluoroantimonate (

    
    , 5 mol%).[1]
    
  • Solvent: 1,2-Dichloroethane (DCE).[1]

Step-by-Step Methodology
  • Catalyst Activation (In Situ):

    • In a glovebox or under argon, weigh

      
       (0.025 mmol) and 
      
      
      (0.025 mmol) into a reaction vial.
    • Add dry DCE (1 mL) and stir for 5 minutes. A white precipitate (AgCl) will form, indicating the generation of the active cationic species

      
      .
      
  • Substrate Addition:

    • Dissolve N-Tosyl-OPYA (0.5 mmol) in DCE (2 mL).

    • Add the substrate solution to the catalyst mixture.

  • Cyclization:

    • Heat the mixture to 80°C for 2-4 hours.

    • Monitoring: Monitor by LC-MS for the mass of the dihydropyridine intermediate or the fully aromatized pyridine (if oxidative conditions are present).

  • Work-up:

    • Filter through a short pad of silica to remove gold particles.

    • Evaporate solvent.

    • Purify via flash chromatography (Hexane/EtOAc gradient).[2]

Mechanistic Insight: The Au(I) coordinates to the alkyne, triggering a nucleophilic attack by the nitrogen (6-endo-dig) or the THP-oxygen (if competing pathways exist).[1] The N-Tosyl group reduces the basicity of the amine, preventing catalyst poisoning and favoring the

Protocol 3: Synthesis of THP-Functionalized Triazoles (CuAAC)

Rationale: For chemical biology applications, the OPYA scaffold serves as a "warhead" to attach the THP moiety to proteins or other pharmacophores via Click Chemistry.

Materials
  • Reagents: OPYA (1.0 equiv), Azide-functionalized linker (

    
    , 1.0 equiv), 
    
    
    (10 mol%), Sodium Ascorbate (20 mol%).[1]
  • Solvent: t-Butanol/Water (1:1).[1]

Step-by-Step Methodology
  • Reaction Setup:

    • Suspend OPYA (0.5 mmol) and the Azide (0.5 mmol) in t-BuOH/Water (4 mL).

  • Catalyst Addition:

    • Add freshly prepared Sodium Ascorbate solution (100 µL of 1M stock).

    • Add Copper(II) Sulfate solution (50 µL of 1M stock). The solution should turn bright orange/yellow.

  • Incubation:

    • Stir vigorously at Room Temperature for 12 hours.

    • Self-Validation: The reaction is complete when the specific "click" triazole peak appears in LC-MS and the starting azide disappears.

  • Purification:

    • Dilute with water, extract with EtOAc.[6]

    • The triazole product usually precipitates or can be isolated by simple trituration, avoiding chromatography.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Diastereoselectivity (Protocol 1) Temperature too high during Grignard addition.[1]Ensure reagents are pre-cooled to -78°C; add Grignard very slowly down the flask wall.
Catalyst Decomposition (Protocol 2) Presence of moisture or free amine poisoning Au.Use dry DCE; Ensure the amine is N-protected (Tosyl or Boc) before Au catalysis.[1]
No Reaction (Protocol 3) Oxidation of Cu(I) to Cu(II).Add excess Sodium Ascorbate (up to 50 mol%); degas solvents with

bubbling.
THP Ring Opening Highly acidic conditions.Avoid strong Lewis acids (like

) during functionalization; THP is an acetal and is acid-sensitive.[1]

References

  • Wei, C., & Li, C. J. (2003).[1][7] A Highly Efficient Three-Component Coupling of Aldehyde, Alkyne, and Amines via C-H Activation Catalyzed by Gold in Water.[1] Journal of the American Chemical Society, 125(32), 9584–9585.

  • Abbiati, G., & Arcadi, A. (2019).[1] Gold-Catalyzed Synthesis of Nitrogen-Containing Heterocycles. Organic & Biomolecular Chemistry.

  • Peshkov, V. A., et al. (2013).[1] The A3-coupling reaction: A versatile pathway for the synthesis of propargylamines.[4][8][9] Chemical Society Reviews, 42, 6638-6672.[1]

  • Ellman, J. A., et al. (2002).[1] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[1] Accounts of Chemical Research, 35(11), 984–995.[1]

Application Note: Nucleophilic Substitution Protocols for 1-(Oxan-2-yl)prop-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

1-(Oxan-2-yl)prop-2-yn-1-amine (CAS: 1989671-66-0) is a high-value bifunctional building block characterized by a terminal alkyne and a primary amine situated


 to a tetrahydropyran (THP) ring. This scaffold is increasingly relevant in the synthesis of neuroprotective agents (e.g., MAO-B inhibitors) and as a "click-ready" intermediate for fragment-based drug discovery (FBDD).

The Challenge: While the primary amine is a potent nucleophile, the adjacent THP group introduces steric bulk and acid sensitivity (acetal linkage), while the terminal alkyne presents a risk of side reactions (e.g., acetylide formation) under strongly basic conditions.

The Solution: This guide provides an optimized protocol for Nucleophilic Substitution (N-Alkylation) . Unlike generic amine protocols, this procedure is engineered to:

  • Prevent Over-Alkylation: Maximizing selectivity for secondary amines.

  • Preserve Scaffold Integrity: Avoiding acid-catalyzed THP ring opening and alkyne polymerization.

  • Ensure Scalability: Using self-validating purification steps.

Part 2: Technical Background & Mechanistic Insights

Structural Analysis
  • Nucleophilic Center: The nitrogen atom (

    
    ) is the primary reactive site.
    
  • Steric Gatekeeper: The oxan-2-yl (THP) group at the

    
    -position creates significant steric hindrance, slowing reaction rates compared to simple propargylamines. This can be leveraged to control selectivity but requires higher temperatures or polar aprotic solvents.
    
  • Electronic Factors: The electron-withdrawing effect of the alkyne slightly reduces the

    
     of the ammonium conjugate, making the free base easier to generate but slightly less nucleophilic than alkyl amines.
    
Reaction Pathway (Graphviz Diagram)

ReactionPathway Start 1-(Oxan-2-yl)prop-2-yn-1-amine (Nucleophile) Inter Transition State (Sterically Hindered) Start->Inter + R-X RX Electrophile (R-X) (Alkyl Halide) RX->Inter Base Base (K2CO3/DIPEA) (Proton Scavenger) Base->Inter Scavenges HX Prod1 Product A: Secondary Amine (Target) Inter->Prod1 Major Pathway (Controlled Stoichiometry) Prod3 Side Product C: THP Hydrolysis (Acid Induced) Inter->Prod3 Strong Acid (Avoid!) Prod2 Side Product B: Tertiary Amine (Over-alkylation) Prod1->Prod2 Excess R-X High Temp

Caption: Reaction pathway logic for N-alkylation. Success depends on suppressing pathways leading to Products B and C through stoichiometry and pH control.

Part 3: Experimental Protocol

Protocol A: Controlled Mono-N-Alkylation ( )

Objective: Synthesize a secondary amine derivative without compromising the THP or alkyne groups.

1. Reagents & Materials
ComponentSpecificationRole
Substrate 1-(Oxan-2-yl)prop-2-yn-1-amine (1.0 equiv)Nucleophile
Electrophile Alkyl Bromide/Iodide (0.9 - 1.0 equiv)Substrate
Base Cesium Carbonate (

) or

(2.0 equiv)
Acid Scavenger
Solvent Anhydrous Acetonitrile (MeCN) or DMFMedium
Additive TBAI (Tetrabutylammonium iodide) (10 mol%)Catalyst (Optional for Chlorides)
2. Step-by-Step Procedure

Step 1: Preparation of the Free Base (If starting from HCl salt)

  • Context: Commercial supplies are often HCl salts.[1] The salt is non-nucleophilic.

  • Action: Dissolve the amine hydrochloride in minimal water. Basify with saturated

    
     to pH 9-10. Extract 3x with DCM. Dry organic layer over 
    
    
    
    and concentrate in vacuo at <30°C.
  • Checkpoint: Ensure no water remains; water competes as a nucleophile and hydrolyzes the THP.

Step 2: Reaction Assembly

  • In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve 1-(Oxan-2-yl)prop-2-yn-1-amine (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Add Base (

    
    , 2.0 equiv).
    
    • Why Inorganic? Inorganic bases are easily removed by filtration and do not act as nucleophiles themselves.

      
       is preferred for its solubility and "cesium effect" which can enhance mono-alkylation selectivity.
      
  • Critical Step: Add the Electrophile (0.95 equiv) dropwise over 30 minutes at 0°C.

    • Stoichiometry: Using a slight deficit of the electrophile ensures the primary amine remains in excess during addition, statistically favoring mono-alkylation.

Step 3: Reaction & Monitoring

  • Allow the mixture to warm to Room Temperature (RT).

  • Stir for 4–12 hours.

  • Monitor: TLC or LC-MS. Look for the disappearance of the electrophile.

    • Note: The secondary amine product is more nucleophilic than the starting material. If >10% tertiary amine (dialkylated) is observed, stop the reaction immediately.

Step 4: Workup & Purification

  • Filter the reaction mixture through a Celite pad to remove inorganic salts. Rinse with EtOAc.

  • Concentrate the filtrate.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:EtOAc (gradient). Add 1% Triethylamine (

      
      ) to the eluent.
      
    • Why

      
      ? Silica is slightly acidic and can degrade the THP acetal or cause streaking of the amine. Triethylamine neutralizes the silica.
      
Protocol B: Reductive Amination (Alternative Route)

Context: If Protocol A yields excessive over-alkylation, Reductive Amination is the industry standard for high-fidelity mono-alkylation.

  • Formation: Mix Amine (1.0 equiv) + Aldehyde (1.0 equiv) in DCE (Dichloroethane). Add

    
     (drying agent) to push imine formation. Stir 2h.
    
  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

    
    , 1.5 equiv).
    
    • Why STAB? It reduces the imine selectively without reducing the aldehyde or the alkyne.

  • Workup: Quench with sat.

    
    . Extract with DCM.[2]
    

Part 4: Data Interpretation & Troubleshooting

Analytical Markers
TechniqueSignalInterpretation

NMR

2.2-2.5 ppm (t, 1H)
Terminal Alkyne proton (

).[3] Must be preserved.

NMR

3.5-4.0 ppm (m)
THP ether protons. Shift/splitting changes indicate hydrolysis.
LC-MS M+H PeakMass should correspond to Mono-alkylated product. M+R-X indicates over-alkylation.
Troubleshooting Guide
  • Issue: Low Yield / No Reaction.

    • Cause: Steric hindrance of the THP group.

    • Fix: Switch solvent to DMF and heat to 50°C. Add KI (catalytic) to activate alkyl chlorides.

  • Issue: THP Cleavage (Loss of Protecting Group).

    • Cause: Acidic conditions during workup or silica gel chromatography.

    • Fix: Ensure all aqueous washes are basic (

      
      ). Always use 1% 
      
      
      
      in chromatography solvents.
  • Issue: Alkyne Polymerization.

    • Cause: Copper contamination or excessive heat.

    • Fix: Use high-purity reagents; avoid copper vessels; keep Temp < 60°C.

Part 5: Workflow Visualization

Workflow Start Start: 1-(Oxan-2-yl)prop-2-yn-1-amine (HCl Salt) FreeBase Step 1: Free Basing (NaHCO3 wash, DCM ext) Start->FreeBase Reaction Step 2: N-Alkylation (MeCN, Cs2CO3, R-X, 0°C -> RT) FreeBase->Reaction Check Checkpoint: LC-MS / TLC Reaction->Check Check->Reaction Incomplete (Add time/heat) Workup Step 3: Workup (Filter salts, Conc.) Check->Workup Complete Purify Step 4: Purification (Silica + 1% Et3N) Workup->Purify Final Final Product: Secondary Amine Purify->Final

Caption: Operational workflow for the conversion of the HCl salt to the purified secondary amine.

Part 6: References

  • PubChem. 1-(Oxan-2-yl)prop-2-yn-1-amine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Peshkov, V. A., et al. Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Society Reviews. Available at: [Link]

  • Wei, C., & Li, C. J. A3-coupling for the synthesis of propargylamines. Journal of the American Chemical Society. (Cited via SciSpace context on Propargylamine synthesis). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Oxan-2-yl)prop-2-yn-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you optimize your synthesis and achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, presented in a question-and-answer format. We delve into the causality behind these experimental challenges and provide validated solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield in the synthesis of 1-(Oxan-2-yl)prop-2-yn-1-amine is a common issue that can stem from several factors, primarily related to the acid-catalyzed reaction between propargylamine and 3,4-dihydro-2H-pyran (DHP).

Root Cause Analysis & Solutions:

  • Inactive or Insufficient Catalyst: The acid catalyst is crucial for activating DHP. If the catalyst is old, hydrated, or used in insufficient quantity, the reaction will be sluggish or incomplete.

    • Solution: Use a fresh bottle of your acid catalyst, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS). Consider using a more potent Lewis acid like boron trifluoride etherate (BF₃·Et₂O) if you are working with particularly unreactive starting materials, though be mindful of increased side reactions.[1][2] Ensure you are using the correct catalytic amount, typically 0.01-0.05 equivalents.

  • Presence of Water: This reaction is highly sensitive to moisture. Water can compete with the propargylamine for reaction with the activated DHP intermediate and can also hydrolyze the product, leading to lower yields.[2]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. For particularly sensitive reactions, consider adding molecular sieves (3Å or 4Å) to the reaction mixture.

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of propargylamine to DHP can result in an incomplete reaction.

    • Solution: A slight excess of DHP (typically 1.1 to 1.5 equivalents) is recommended to drive the reaction to completion.[2] However, a large excess can lead to more side products.

  • Inappropriate Reaction Temperature: While the reaction often proceeds well at room temperature, the reactivity of the amine can influence the optimal temperature.

    • Solution: If the reaction is slow at room temperature, you can try gentle warming to 40-50°C. However, be aware that higher temperatures can also promote the polymerization of DHP. It is often best to start the reaction at 0°C, especially during the addition of the catalyst, and then allow it to warm to room temperature.[2]

Question 2: I'm observing significant impurity formation in my crude product. What are these side products and how can I minimize them?

Answer:

The primary side reaction in this synthesis is the acid-catalyzed polymerization of dihydropyran (DHP). Another potential issue is the formation of diastereomers, which can complicate purification and analysis.

Minimizing Side Product Formation:

  • DHP Polymerization: Strong acids and higher temperatures can cause DHP to polymerize, resulting in a thick, often yellow or brown oil that is difficult to remove.

    • Solution:

      • Use a Milder Catalyst: Pyridinium p-toluenesulfonate (PPTS) is less acidic than PTSA and is an excellent choice for minimizing DHP polymerization.[3][4]

      • Slow Catalyst Addition: Add the acid catalyst slowly and in portions to the solution of propargylamine and DHP, preferably at 0°C. This keeps the concentration of the reactive oxocarbenium ion intermediate low at any given time.

      • Control Temperature: Running the reaction at lower temperatures (0°C to room temperature) will disfavor the polymerization pathway.[2]

  • Formation of Diastereomers: The reaction of DHP with propargylamine creates a new chiral center at the carbon bearing the amine group. This results in the formation of a racemic mixture of two enantiomers. While not an impurity in the traditional sense, the presence of two stereoisomers can complicate NMR spectra and may be undesirable for certain applications.[3][5]

    • Impact on Analysis: The presence of diastereomers will typically lead to a doubling of signals in the NMR spectrum for the protons near the new chiral center.

    • Mitigation: For this specific synthesis, the formation of a racemic mixture is generally unavoidable with achiral reagents. If a single enantiomer is required, a chiral synthesis strategy, such as using a chiral auxiliary, would be necessary.[6] For most applications where the THP group is simply a protecting group, this is not a major concern as the stereocenter is removed upon deprotection.

Question 3: The final step of forming the hydrochloride salt is causing my product to decompose or is giving a poor yield. What am I doing wrong?

Answer:

The tetrahydropyranyl (THP) group is an acetal, which is stable to bases but labile under acidic conditions.[3][4] The challenge in forming the hydrochloride salt is to protonate the amine without causing significant cleavage of the THP protecting group.

Best Practices for Hydrochloride Salt Formation:

  • Choice of HCl Source: The key is to use a non-aqueous source of HCl.

    • Recommended Method: Prepare a solution of HCl in an anhydrous solvent like diethyl ether or dioxane. This can be done by bubbling dry HCl gas through the solvent or by using a commercially available solution. Add this HCl solution dropwise to a cooled (0°C) solution of your purified 1-(Oxan-2-yl)prop-2-yn-1-amine free base in an anhydrous solvent (e.g., diethyl ether, ethyl acetate).

    • Avoid Aqueous HCl: Using aqueous hydrochloric acid will introduce water, which, in the presence of acid, will rapidly hydrolyze the THP group, leading back to propargylamine.

  • Stoichiometry and Temperature Control:

    • Use a slight excess (1.05-1.1 equivalents) of HCl to ensure complete protonation of the amine.

    • Maintain a low temperature (0°C) during the addition to minimize any potential for acid-catalyzed deprotection.

  • Isolation: The hydrochloride salt is typically much less soluble in nonpolar organic solvents than the free base. It should precipitate out of the solution upon addition of the HCl solution. The resulting solid can then be collected by filtration, washed with cold anhydrous solvent, and dried under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the role of the THP group in this synthesis? A1: The tetrahydropyranyl (THP) group is a protecting group for the amine.[5] In more complex syntheses, the acidic proton of the terminal alkyne or the nucleophilic amine could interfere with subsequent reaction steps. The THP group masks the amine's reactivity and is stable to many reaction conditions, such as those involving organometallics, hydrides, and basic conditions.[5]

Q2: Which solvent is best for the THP protection step? A2: Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are the most commonly used and effective solvents for this reaction.[2] They are aprotic and do a good job of solvating the reagents. In some cases, solvent-free conditions have been reported to be effective and offer a "greener" alternative.[1][6]

Q3: How can I monitor the progress of my reaction? A3: Thin-layer chromatography (TLC) is the most convenient method. Use a nonpolar eluent system (e.g., ethyl acetate/hexanes). The starting material, propargylamine, is quite polar and will have a low Rf value. The THP-protected product is much less polar and will have a significantly higher Rf. Stain the TLC plate with potassium permanganate or ninhydrin to visualize the spots.

Q4: My NMR spectrum looks more complicated than expected. Why? A4: As mentioned in the troubleshooting section, the introduction of the THP group creates a new stereocenter, resulting in a mixture of diastereomers (in this case, a racemic mixture of enantiomers).[3] This can lead to a doubling of some signals in both the ¹H and ¹³C NMR spectra, particularly for the atoms near the new chiral center. This is normal for this compound.

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for THP Protection of Propargylamine
ParameterRecommended ConditionRationale
Propargylamine 1.0 equivalentLimiting reagent
Dihydropyran (DHP) 1.1 - 1.5 equivalentsSlight excess to drive the reaction to completion[2]
Catalyst PPTS (0.02 equiv.) or PTSA (0.01 equiv.)PPTS is milder and reduces DHP polymerization[3][4]
Solvent Anhydrous CH₂Cl₂ or THFAprotic solvents that are good for this reaction type[2]
Temperature 0°C to Room TemperatureStart at 0°C for catalyst addition, then warm to RT[2]
Reaction Time 2 - 6 hoursMonitor by TLC until starting material is consumed
Protocol: Synthesis of 1-(Oxan-2-yl)prop-2-yn-1-amine
  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add propargylamine (1.0 equiv.) and anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0°C using an ice bath.

  • Add 3,4-dihydro-2H-pyran (DHP, 1.2 equiv.) to the stirred solution.

  • Slowly add pyridinium p-toluenesulfonate (PPTS, 0.02 equiv.) in portions over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol: Formation of the Hydrochloride Salt
  • Dissolve the purified 1-(Oxan-2-yl)prop-2-yn-1-amine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0°C.

  • Slowly add a solution of HCl in diethyl ether (1.1 equiv.) dropwise with stirring.

  • A white precipitate should form.

  • Continue stirring at 0°C for 30 minutes.

  • Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under high vacuum.

Visualized Workflows and Mechanisms

Diagram 1: Overall Synthesis Workflow

SynthesisWorkflow cluster_protection Step 1: THP Protection cluster_salt Step 2: Salt Formation Propargylamine Propargylamine Reaction1 Reaction Propargylamine->Reaction1 DHP Dihydropyran (DHP) DHP->Reaction1 Catalyst Acid Catalyst (PPTS) Catalyst->Reaction1 FreeBase 1-(Oxan-2-yl)prop-2-yn-1-amine (Free Base) Reaction2 Reaction FreeBase->Reaction2 HCl_ether HCl in Ether HCl_ether->Reaction2 Product 1-(Oxan-2-yl)prop-2-yn-1-amine Hydrochloride Reaction1->FreeBase Reaction2->Product

Caption: Workflow for the two-step synthesis of the target compound.

Diagram 2: Key Side Reaction - DHP Polymerization

SideReaction DHP1 Dihydropyran (DHP) Intermediate1 Oxocarbenium Ion (Reactive Intermediate) DHP1->Intermediate1 Protonation H_plus H+ H_plus->DHP1 Polymer Polymer Chain Intermediate1->Polymer Nucleophilic Attack DHP2 Another DHP Molecule DHP2->Intermediate1

Caption: Acid-catalyzed polymerization of DHP, a major side reaction.

References

  • EvitaChem. (n.d.). 1-(Oxan-2-yl)prop-2-yn-1-amine.
  • Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Alonso, J., & Garcia-Martin, M. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH.
  • Kumar, B., et al. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • BenchChem. (2025). Technical Support Center: THP Protection of Primary Alcohols.

Sources

Preventing polymerization of propargylamines during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propargylamine Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling and purifying propargylamines. These valuable synthetic intermediates are known for their reactivity, which, while beneficial for subsequent reactions, can also lead to undesired polymerization during workup and storage.[1][2] This guide provides practical, in-depth solutions to common stability issues, grounded in established chemical principles.

Troubleshooting Guide: Immediate Problems & Solutions

This section addresses problems that can occur in real-time during your experimental workup.

Q1: My reaction mixture turned dark brown or black during aqueous workup after a copper-catalyzed synthesis. What is happening and how can I salvage my product?

A: This is a classic sign of oxidative homocoupling of your terminal alkyne, often referred to as Glaser coupling, which leads to polydiyne formation.[3][4][5] This reaction is accelerated by the presence of your copper(I) catalyst and atmospheric oxygen, which is introduced during the aqueous wash and extraction steps.[3][4]

Immediate Corrective Actions:

  • Cool Down: Immediately place your separatory funnel or flask in an ice bath. Lowering the temperature will significantly slow the rate of the polymerization reaction.[6][7]

  • Inert Atmosphere: If possible, gently bubble nitrogen or argon through your organic layer for a few minutes to displace dissolved oxygen.

  • Add a Reducing Agent/Inhibitor: Add a small amount of a reducing agent like sodium ascorbate or a radical inhibitor such as Butylated Hydroxytoluene (BHT) directly to your organic layer and shake. This can help to quench the active copper species and terminate radical chain reactions.[7]

Revised Workup Protocol for Future Experiments: To prevent this from recurring, a modified workup is essential.

  • Pre-Workup Quench: Before exposing the reaction to air, add a reducing agent (e.g., a small amount of ascorbic acid) or an inhibitor (e.g., BHT, ~0.1 wt%) to the cooled reaction mixture.[7][8][9] This deactivates the catalyst and prevents oxidation.

  • Use Deoxygenated Solvents: Prepare your aqueous wash solutions (water, brine, etc.) by sparging with nitrogen or argon for 15-20 minutes prior to use. This minimizes the introduction of oxygen.

  • Minimize Air Exposure: Conduct extractions as quickly as possible. Avoid leaving the mixture sitting open on the bench.

  • Chelation Wash (Optional): Washing the organic layer with a dilute aqueous solution of ammonia or ammonium chloride can help to complex and remove the copper catalyst more effectively.

Q2: I don't use a copper catalyst, but my propargylamine still discolors and shows signs of degradation during distillation or upon concentration. Why?

A: Even without a transition metal catalyst, propargylamines can be sensitive to heat and air. Thermal stress during high-temperature distillation can initiate radical polymerization. Furthermore, many organic solvents contain dissolved oxygen, which can initiate oxidative degradation, especially as the solution becomes more concentrated.

Solutions & Preventative Measures:

  • Low-Temperature Purification: Opt for purification methods that avoid high heat, such as column chromatography on silica gel or basic alumina. If distillation is necessary, perform it under the highest vacuum possible to lower the boiling point.

  • Add a Non-Volatile Inhibitor: Before concentration or distillation, add a small amount of a high-boiling point polymerization inhibitor like BHT (Butylated Hydroxytoluene).[9] It will remain with your product and protect it during heating and subsequent storage.

  • Inert Atmosphere During Concentration: Use a rotary evaporator equipped with a nitrogen or argon inlet to avoid pulling air through the solution as the solvent is removed.

Frequently Asked Questions (FAQs): Prevention & Best Practices

This section covers broader questions to help you design robust experimental plans and ensure long-term product stability.

Q1: What are the primary factors that cause propargylamine polymerization?

A: There are several key triggers for the undesired polymerization of propargylamines:

  • Oxygen: Atmospheric oxygen is a primary culprit. In the presence of trace metals like copper, it facilitates oxidative Glaser-type coupling to form polydiyne polymers.[3][4][7]

  • Transition Metal Contaminants: Residual catalysts from synthesis (especially Cu, but also Pd, Ag, Fe) are highly effective at catalyzing polymerization.[10][11][12]

  • Heat: High temperatures, such as those used in distillation, can provide the activation energy needed for thermally-induced radical polymerization.[6]

  • Light: Certain propargylamines can be light-sensitive, with UV exposure potentially initiating radical pathways.[2]

Q2: What are the most common polymerization inhibitors and how do I choose one?

A: Polymerization inhibitors are essential for stabilizing reactive monomers like propargylamines. They primarily act as radical scavengers.[13][14][15] The choice depends on your specific application, solvent system, and subsequent purification steps.

InhibitorTypical ConcentrationMechanism of ActionKey Considerations
Hydroquinone (HQ) 100-500 ppmRadical scavenger, particularly effective against peroxy radicals formed in the presence of oxygen.[13][14][15][16]Highly effective but can be colored and sometimes difficult to remove via chromatography.
BHT (Butylated Hydroxytoluene) 0.1 - 0.5 wt%[17]A phenolic antioxidant that acts as a hydrogen atom donor to terminate radical chains.[9]Excellent solubility in organic solvents, less colored than HQ, and effective for storage.[8][9][18]
Phenothiazine 100-500 ppmPotent radical scavenger.Very effective but can impart a slight color to the final product.
TBHQ (tert-Butylhydroquinone) 100-500 ppmA substituted hydroquinone that functions similarly to HQ by scavenging radicals.[6][13]Often used for in-process stabilization.

Q3: My product is acid-sensitive. How can I perform a workup without using an acidic wash?

A: If your propargylamine contains acid-labile functional groups, a standard acid-base extraction is not suitable. Consider these alternatives:

  • Non-Aqueous Workup: After quenching the reaction, filter it through a plug of Celite® or silica gel to remove metal salts and other solid byproducts. This avoids water altogether.

  • Solid-Phase Extraction (SPE): For small-scale reactions or library synthesis, SPE can be a powerful tool. The crude reaction mixture can be loaded onto a cartridge (e.g., a strong cation exchange, SCX, resin) which will retain the basic amine product. Non-basic impurities can be washed away with an organic solvent, and the pure propargylamine can then be eluted with a basic solution (e.g., ammonia in methanol).[19]

  • Copper-Specific Chelation: A wash with an aqueous solution of 10% copper sulfate can be used to remove residual unreacted amines by forming a water-soluble copper complex, which appears purple.[20] This method is effective for removing amine starting materials but should be tested for compatibility with your desired propargylamine product.

Q4: What is the best way to store a purified propargylamine?

A: Proper storage is critical to prevent degradation over time.

  • Inert Atmosphere: Store the compound under an inert atmosphere of argon or nitrogen.

  • Low Temperature: Keep the vial in a freezer, preferably at -20 °C.

  • Light Protection: Use an amber vial or wrap a clear vial in aluminum foil to protect it from light.

  • Consider an Inhibitor: If compatible with downstream applications, consider adding a small amount of a non-volatile inhibitor like BHT (~0.1 wt%) for long-term stability.[9]

Visual Guides

Troubleshooting Workflow

This diagram outlines the decision-making process when encountering instability during workup.

G cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Solutions Problem Product Discoloration / Polymerization During Workup Diagnosis When did it occur? Problem->Diagnosis Aqueous During Aqueous Wash (Likely O2 + Metal) Diagnosis->Aqueous Aqueous Step Concentration During Concentration / Distillation (Likely Heat + O2) Diagnosis->Concentration Heating Step ActionAqueous Immediate Action: 1. Cool to 0 °C 2. Purge with N2/Ar 3. Add Inhibitor (BHT) Aqueous->ActionAqueous PreventionAqueous Future Prevention: - Use deoxygenated solvents - Pre-quench with inhibitor - Chelation wash (e.g., NH4Cl) Aqueous->PreventionAqueous ActionConcentration Immediate Action: 1. Stop heating 2. Cool down 3. Add Inhibitor (BHT) Concentration->ActionConcentration PreventionConcentration Future Prevention: - Use vacuum distillation - Purify via chromatography - Concentrate under N2/Ar Concentration->PreventionConcentration G cluster_reactants Reactants cluster_process Process cluster_product Product Propargylamine 2 x Propargylamine (R-C≡C-H) Intermediate Copper Acetylide Intermediate Propargylamine->Intermediate Catalyst Cu(I) Catalyst + O2 (Air) Catalyst->Intermediate Coupling Oxidative Coupling Intermediate->Coupling Polymer Diyne Dimer / Polymer (R-C≡C-C≡C-R) Coupling->Polymer

Caption: Simplified mechanism of Glaser coupling polymerization.

References

  • Glaser coupling - Grokipedia. [Link]

  • Illustration of the mechanism of hydroquinone as a polymerization inhibitor. - ResearchGate. [Link]

  • Glaser-Hay Coupling - SynArchive. [Link]

  • Glaser Coupling Mechanism | Organic Chemistry - YouTube. [Link]

  • Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne | The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Inhibition of Free Radical Polymerization: A Review - MDPI. [Link]

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry | Request PDF. [Link]

  • Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC. [Link]

  • Butylated hydroxytoluene - Wikipedia. [Link]

  • Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed. [Link]

  • THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE - CORE. [Link]

  • Amine workup : r/Chempros - Reddit. [Link]

  • Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]

  • Solvent-free synthesis of propargylamines: an overview - ResearchGate. [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. [Link]

  • Advances and Challenges in User-friendly Alkyne Metathesis Catalysts. [Link]

  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC. [Link]

  • Photochemical Properties of Propargylamine-based Polymers - Materiale Plastice. [Link]

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions | Journal of the American Chemical Society - ACS Publications. [Link]

  • Synthesis of Propargylamines by Cross-Dehydrogenative Coupling - SciSpace. [Link]

  • Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC. [Link]

  • Ester - Wikipedia. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC. [Link]

  • One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation - Sciforum. [Link]

  • Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers - MDPI. [Link]

  • Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions - PMC. [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines | ACS Omega - ACS Publications. [Link]

Sources

Handling hygroscopic nature of 1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the specific compound 1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride .

It assumes the user is a professional chemist facing practical difficulties with the physical handling of this building block.

Product ID: [Generic-ID] Chemical Name: 1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride Common Issues: Extreme Hygroscopicity, Deliquescence, Stoichiometry Errors, Acid-Catalyzed Hydrolysis.

Core Technical Briefing

The Enemy is Moisture. This compound is a hydrochloride salt of a primary amine attached to a tetrahydropyran (THP) ring . This structural combination creates a "perfect storm" for handling difficulties:

  • Hygroscopicity: Like most low-molecular-weight amine hydrochlorides, the crystal lattice energy is easily overcome by the hydration energy of atmospheric water. It will deliquesce (turn into a liquid) within minutes of exposure to air.

  • Chemical Instability: Upon absorbing water, the solid becomes a concentrated aqueous solution of hydrochloric acid (from the salt). While C-substituted THP rings are more stable than O-substituted (protecting group) THP ethers, the 2-position (anomeric) is electronically sensitive. Prolonged exposure to this acidic "soup" can lead to ring-opening degradation or hydration of the alkyne.

Troubleshooting & Rescue Protocols (Q&A Format)

Ticket #001: "My solid has turned into a sticky oil/goo inside the bottle."

Status: Critical Diagnosis: Deliquescence. The salt has absorbed enough atmospheric water to dissolve itself. Immediate Action: Do NOT attempt to scrape the goo. You will lose material and introduce static/weighing errors.

The Rescue Protocol (Azeotropic Drying): You can recover the solid or use it directly by removing the water chemically.

  • Dissolution: Add anhydrous Dichloromethane (DCM) or Methanol (MeOH) directly into the original container to dissolve the oil.

  • Transfer: Transfer the solution to a tared round-bottom flask.

  • Azeotrope: If you used MeOH, add Toluene (forms a positive azeotrope with water).

  • Evaporation: Rotovap at <40°C. The toluene will carry the water off.

  • Result: You will be left with a dry foam or solid. Flush with Argon immediately.

Pro-Tip: If you cannot dry it completely, determine the concentration of the solution by NMR (using an internal standard like maleic acid) and use the material as a stock solution .

Ticket #002: "I cannot weigh it accurately. The mass keeps increasing on the balance."

Status: Common Diagnosis: Kinetic water absorption. You are weighing water, not compound. Solution: Use the "Difference Weighing" technique or the Solvent Aliquot method.

Method A: Difference Weighing (No Glovebox)
  • Tare a vial containing the bulk solid (cap ON).

  • Quickly remove a portion and place it into your reaction vessel.

  • Immediately recap the bulk vial and weigh it again.

  • Mass Used = (Initial Weight) - (Final Weight).

    • Why this works: You measure the loss from the protected environment, rather than the gain on the exposed balance pan.

Method B: The Stock Solution (Recommended)

Instead of weighing 5.0 mg for every reaction (which is impossible), weigh the entire bottle (e.g., 1.0 g) once.

  • Dissolve the entire 1.0 g in a known volume of anhydrous solvent (e.g., 10.0 mL DMSO or MeOH).

  • Concentration = 100 mg/mL.

  • Pipette the required volume for your reaction.

Ticket #003: "My reaction yield is low/inconsistent."

Status: Investigation Needed Diagnosis: Stoichiometry Mismatch. Root Cause: If your compound is 15% water by weight (common for "wet" HCl salts), you are under-loading the reagent by 15%. Validation: Run a qNMR (Quantitative NMR) in DMSO-


.
  • Look for the water peak at 3.33 ppm.

  • Compare the integral of the propargyl proton (~3.0 ppm) to the water peak.

Stoichiometry Correction Table:

Water Content (% wt) Effective MW ( g/mol ) Correction Factor
0% (Dry) 175.65 1.00
5% 184.89 1.05
10% 195.16 1.11

| 20% | 219.56 | 1.25 |

Use the "Effective MW" for your calculations to restore stoichiometry.

Visual Workflows

Figure 1: The Cycle of Degradation

This diagram illustrates why moisture is not just a physical nuisance but a chemical threat to the THP ring in HCl salts.

G Solid Dry HCl Salt (Stable) Liquified Deliquescent Oil (Aqueous HCl formed) Solid->Liquified Absorbs H2O Moisture Atmospheric Moisture Moisture->Liquified Hydrolysis Acid-Catalyzed Ring Opening Liquified->Hydrolysis [H+] attacks THP Degradation Degraded Product (Aldehyde/Alcohol) Hydrolysis->Degradation Irreversible

Caption: The degradation pathway of THP-amine salts upon exposure to moisture.

Figure 2: The "Solvent Aliquot" Handling Method

The only fail-safe way to handle this compound outside a glovebox.

G Step1 1. Do NOT weigh small portions. Weigh the entire bulk container. Step2 2. Dissolve entire amount in Anhydrous Solvent (DMSO/MeOH) to create Stock Solution. Step1->Step2 Step3 3. Calculate Concentration (mg/mL) Step2->Step3 Step4 4. Dispense via volumetric pipette into reaction vessels. Step3->Step4

Caption: Recommended workflow for accurate stoichiometry.

Storage & Stability Best Practices

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Lowers the kinetic rate of hydrolysis and water absorption.
Atmosphere Argon/Nitrogen Displaces humid air. Essential after every use.
Container Amber Glass + Parafilm Protects from light (alkynes can be light-sensitive) and seals against moisture.
Desiccant P2O5 or Silica Gel Secondary defense inside the secondary container (desiccator).

Critical Warning: When removing the bottle from the freezer, allow it to warm to room temperature inside a desiccator before opening. Opening a cold bottle in a warm lab causes immediate condensation of water onto the solid (like a cold soda can), ruining the batch instantly.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Referencing stability of Tetrahydropyranyl ethers/derivatives in acidic media).

  • University of Rochester. (n.d.). Tips & Tricks: Weighing Hygroscopic Solids. Department of Chemistry. Retrieved from [Link]

  • PubChem. (2025). 1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride Compound Summary. Retrieved from [Link]

Sources

Optimizing pH conditions for 1-(Oxan-2-yl)prop-2-yn-1-amine extraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for researchers working with 1-(Oxan-2-yl)prop-2-yn-1-amine . The following content is structured to address the specific chemical conflict inherent in this molecule: balancing the basicity of the amine with the acid-lability of the tetrahydropyran (THP) ring.

Module 1: The Stability-Solubility Matrix

Core Concept: The extraction of this molecule is a "Goldilocks" problem. You must manipulate pH to alter the solubility of the amine without triggering the acid-catalyzed hydrolysis of the oxanyl (THP) ring.

  • The Amine (Target): A propargylic amine.[1][2] Estimated pKa

    
     7.8 – 8.[3]2. To extract into the organic phase, the pH must be 
    
    
    
    9.5.
  • The Oxane (Liability): A cyclic acetal/ether. Stable to base, but hydrolyzes rapidly in aqueous acid (pH < 4), especially with heat, leading to ring opening and loss of the protecting group.

Visualizing the pH Operating Window

The diagram below illustrates the safe operating zones for your workup.

pH_Stability_Matrix cluster_0 Safe Operating Window Acid_Zone pH < 4.0 DANGER ZONE Hydrolysis THP Ring Hydrolysis (Irreversible Degradation) Acid_Zone->Hydrolysis High Rate Buffer_Zone pH 4.5 - 6.0 Aqueous Phase (Protonated Amine) Buffer_Zone->Acid_Zone Acidification (HCl) Base_Zone pH 9.5 - 11.0 Organic Phase (Neutral Amine) Buffer_Zone->Base_Zone Basification (Na2CO3) Extraction Target Extraction (DCM/EtOAc) Base_Zone->Extraction Partitioning

Figure 1: The pH Stability Matrix showing the critical threshold (pH 4.0) below which THP degradation accelerates.

Module 2: Troubleshooting Guide (FAQs)

Issue 1: "I acidified the aqueous layer to wash impurities, but my product disappeared."

Diagnosis: You likely used a strong acid (like 1M HCl) or dropped the pH below 3.0. The THP ring is an acetal; in aqueous acid, it hydrolyzes to form an aldehyde and an alcohol, destroying your molecule [1][5]. Corrective Action:

  • Never use strong mineral acids for washing this specific compound.

  • Protocol Adjustment: If you must perform an acid wash to remove non-basic impurities, use a buffered weak acid like saturated aqueous Ammonium Chloride (

    
    , pH 
    
    
    
    4.5) or a Citrate Buffer (pH 5.0).
  • Temperature Control: Perform all acidic washes at 0°C (ice bath) to kinetically slow the hydrolysis rate.

Issue 2: "Low recovery yield in the organic phase despite basic pH."

Diagnosis: The pH may be basic, but not basic enough. Propargylic amines have a pKa around 7.9–8.2 [4]. A mild base like Sodium Bicarbonate (


, pH 

8.5) only deprotonates ~50-70% of the amine, leaving a significant portion as a water-soluble salt. Corrective Action:
  • Target pH: Adjust the aqueous phase to pH 10–11 .

  • Reagent: Use Sodium Carbonate (

    
    )  or 1M NaOH (carefully).
    
  • Verification: Do not guess. Spot-check the aqueous layer with pH paper to ensure it is dark blue/purple (pH > 10) before separating phases.

Issue 3: "Severe emulsion formation during extraction."

Diagnosis: The propargyl group and the THP ring give the molecule amphiphilic character, especially at neutral pH. Corrective Action:

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength, forcing the organic amine out of the water phase (Salting-out effect).

  • Filtration: If the emulsion persists, filter the biphasic mixture through a pad of Celite to break physical surfactant barriers.

Module 3: Optimized Experimental Protocol

Objective: Isolate 1-(Oxan-2-yl)prop-2-yn-1-amine from a crude reaction mixture with maximum purity and ring stability.

Reagents Required
ReagentRoleTarget Parameter
Dichloromethane (DCM) Extraction SolventHigh solubility for THP-amines
Sat. Aq.

Mild Acid WashpH 4.5 (Safe for THP at 0°C)
2M

Basification AgentpH ~11 (Ensures free amine)
Brine (Sat. NaCl) Drying/Emulsion breakerRemoval of bulk water
Step-by-Step Workflow
  • Quench & Cool:

    • Cool the reaction mixture to 0°C .

    • Dilute with organic solvent (DCM or EtOAc).

  • Impurity Wash (Optional but Critical):

    • If you need to remove non-basic impurities:[4] Wash the organic layer with cold saturated

      
      .
      
    • WARNING: Limit contact time to < 5 minutes. Shake gently and separate immediately. Do not use HCl.

  • pH Adjustment (The Extraction):

    • If the product is currently in the aqueous phase (e.g., as a salt):

    • Add 2M

      
        dropwise to the aqueous layer while stirring/shaking.
      
    • Target: pH 10–11.

    • Why? This ensures the amine is >99% neutral (deprotonated) and lipophilic [4].

  • Phase Separation:

    • Extract the aqueous layer with DCM (

      
       volume).
      
    • Combine organic layers.[5]

  • Final Polish:

    • Wash combined organics with Brine.[6]

    • Dry over Sodium Sulfate (

      
      ). Avoid Magnesium Sulfate (
      
      
      
      ) if the solution is slightly acidic, as it is slightly Lewis acidic and can degrade sensitive acetals over long periods.
Workflow Logic Diagram

Protocol_Flow Start Crude Reaction Mixture Cool Cool to 0°C Dilute with DCM Start->Cool Decision Are impurities acidic/neutral? Cool->Decision Wash Wash with Cold Sat. NH4Cl (pH 4.5, <5 mins) Decision->Wash Yes Basify Adjust Aqueous to pH 11 (Use 2M Na2CO3) Decision->Basify No (Amine is target) Wash->Basify Product in Aqueous Extract Extract into DCM (3x) Wash with Brine Basify->Extract Finish Dry (Na2SO4) & Concentrate Extract->Finish

Figure 2: Logical decision tree for the workup procedure, prioritizing THP preservation.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Detailed analysis of Tetrahydropyranyl ether stability and cleavage conditions).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for amine extraction and acid-base workups).

  • EvitaChem. 1-(Oxan-2-yl)prop-2-yn-1-amine Product Analysis. (Structural confirmation and commercial availability of the specific CAS).

  • ChemicalBook. Propargylamine Properties and pKa. (Reference for the pKa of the propargyl amine functional group, approx 7.89).

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP). (Mechanisms of acid-catalyzed hydrolysis).

Sources

Technical Support Center: Tetrahydropyran (THP) Propargylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis and purification of


-(tetrahydropyran-4-yl)propargylamine  and related derivatives. These scaffolds are critical in neurodegenerative drug discovery (e.g., MAO-B inhibitors) but suffer from specific purity pitfalls: competitive bis-alkylation, metal-catalyzed homocoupling, and pH-sensitive stability issues.

Topic: Troubleshooting Low Purity & Process Optimization Lead Scientist: Senior Application Specialist

Diagnostic Hub: Identify Your Impurity Profile

Before altering conditions, match your observation to the chemical root cause using the diagnostic table below.

Symptom Reference Table
ObservationLikely Impurity/IssueRoot Cause
Blue/Green coloration in crude oilGlaser Dimer (1,3-diyne)Oxidative homocoupling of alkynes catalyzed by trace Cu/O₂.
Two spots close in Rf on TLCBis-propargylation Over-alkylation of the primary amine (common in direct alkylation).
New spot appearing during workupAllene Isomer Base-catalyzed isomerization of the propargyl group (

).
Loss of product after acid washSalt Solubility The HCl salt of the amine may be partially soluble in the aqueous phase or the THP ring degraded (rare, requires strong acid).
Sticky polymer/gum Polymerization Thermal polymerization of the alkyne or decomposition of residual reagents.

Critical Troubleshooting Guides

Issue A: "I have a persistent byproduct that co-elutes with my product."

Diagnosis: This is most likely Bis-propargylation . When reacting 4-aminotetrahydropyran with propargyl bromide, the secondary amine product is more nucleophilic than the starting primary amine, leading to the tertiary amine (bis-propargyl) impurity.

Corrective Protocol (Direct Alkylation Adjustment):

  • Stoichiometry Inversion: Do not use 1:1 equivalents. Use 3.0 – 4.0 equivalents of the amine (4-aminotetrahydropyran) relative to the propargyl halide.

  • Addition Mode: Dissolve the propargyl bromide in solvent and add it dropwise to the amine solution at 0°C . This keeps the concentration of the alkylating agent low relative to the primary amine.

  • Alternative Route (Reductive Amination): If bis-alkylation persists >10%, switch to reductive amination.

    • Reactants: 4-Tetrahydropyranone + Propargylamine + NaBH(OAc)₃.

    • Why: Imine formation is discrete; over-alkylation is mechanistically suppressed.

Issue B: "My reaction mixture turned blue/green and yield is low."

Diagnosis: Glaser Coupling (Alkyne Dimerization). If you are using a Copper catalyst (A3 coupling) or even just propargyl bromide with trace metal impurities in the presence of air, the terminal alkynes will couple to form a diyne (


).

Corrective Protocol:

  • Degassing is Mandatory: Sparge reaction solvents with Argon/Nitrogen for 15 minutes before adding the alkyne.

  • Atmosphere: Run the reaction under a positive pressure of inert gas.

  • Chelation: If using Cu-catalysis (A3 coupling), wash the organic layer with 10% aqueous EDTA or NH₄OH during workup to remove copper species that promote degradation during concentration.

Issue C: "The product purity drops after converting to the HCl salt."

Diagnosis: Acid-Induced Instability or Hygroscopicity. While the THP ether ring is relatively stable, the acetal-like nature of some THP derivatives (if O-protected) or the high hygroscopicity of propargylamine salts can cause issues.

Corrective Protocol:

  • Avoid Aqueous HCl: Do not use 1M – 6M aqueous HCl for salt formation. The heat of neutralization + water can promote hydrolysis or hydration of the triple bond.

  • Anhydrous Method: Dissolve the free base in dry diethyl ether or MTBE. Add 2M HCl in Diethyl Ether (commercial solution) dropwise at 0°C.

  • Filtration: The salt should precipitate immediately. Filter under Nitrogen to avoid moisture absorption (propargylamine salts are often deliquescent).

Deep-Dive: Reaction Logic & Pathways

The following diagram illustrates the competitive pathways in THP-propargylamine synthesis. Understanding these nodes allows you to select the correct "Kill Step" for impurities.

ReactionPathways cluster_conditions Control Factors Start 4-Aminotetrahydropyran (Primary Amine) Target Target: N-THP-Propargylamine (Secondary Amine) Start->Target Controlled Alkylation (Slow Addition) Reagent Propargyl Bromide Glaser Impurity: Glaser Dimer (Oxidative Coupling) Reagent->Glaser O2 + Trace Metal (Homocoupling) Bis Impurity: Bis-Propargylated (Tertiary Amine) Target->Bis Over-reaction (Excess Reagent/Heat) Allene Impurity: Allene Isomer (Base Catalyzed) Target->Allene Strong Base (Isomerization) Keep T < 0°C Keep T < 0°C Inert Atm Inert Atm Excess Amine Excess Amine

Caption: Competitive reaction pathways. Green indicates the desired path; Red/Yellow indicate failure modes driven by stoichiometry or environmental factors.

Validated Experimental Protocols

Protocol A: Optimized Nucleophilic Substitution (Direct Alkylation)

Best for: Small scale, readily available 4-aminotetrahydropyran.

  • Setup: Charge a flame-dried flask with 4-aminotetrahydropyran (3.0 equiv) and anhydrous THF or DCM (0.2 M concentration). Add K₂CO₃ (1.5 equiv) .

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition: Dissolve Propargyl bromide (1.0 equiv, 80% in toluene) in a small volume of THF. Add this solution dropwise over 30–60 minutes via syringe pump or addition funnel.

    • Scientific Rationale: High local concentration of amine vs. low concentration of halide favors mono-alkylation [1].

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight. Monitor by TLC (Stain: KMnO₄ for alkyne, Ninhydrin for amine).

  • Workup (Purification by Extraction):

    • Filter off solids (K₂CO₃/KBr). Concentrate the filtrate.

    • Acid-Base Purification (Crucial Step):

      • Dissolve residue in DCM.

      • Extract with 0.5 M HCl (Target moves to Aqueous phase; non-basic impurities stay in Organic).

      • Wash the Aqueous phase 2x with DCM (Removes Glaser dimers/bis-alkylated species if they are not protonated—though bis-alkylated are usually basic, they are more lipophilic).

      • Basify Aqueous phase to pH >12 with 2M NaOH .

      • Extract 3x with DCM. Dry over Na₂SO₄ and concentrate.

Protocol B: A3 Coupling (Aldehyde-Alkyne-Amine)

Best for: Library synthesis or if 4-aminotetrahydropyran is expensive/unavailable.

  • Reagents: Tetrahydropyran-4-carboxaldehyde (1.0 equiv), Propargylamine (or amine of choice), Terminal Alkyne , CuI (5-10 mol%) .

  • Solvent: Dioxane or Toluene.

  • Procedure: Combine reagents under Argon. Heat to 80–100°C.

  • Note: This route often requires column chromatography as acid-base extraction is less effective for separating the complex mixture of neutral byproducts [2].

FAQ: Expert Insights

Q: Can I use NaH as a base to speed up the reaction? A: No. Strong bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) will deprotonate the propargylic position, leading to the formation of allenyl amines (isomerization) or polymerization. Stick to mild bases like K₂CO₃, Cs₂CO₃, or organic bases like DIPEA [3].

Q: My product is an oil that refuses to crystallize. How do I purify it? A: Propargylamines are often oils. Do not attempt to crystallize the free base. Instead:

  • Perform the Acid-Base extraction described in Protocol A.

  • Convert to the Oxalate or Fumarate salt. These often crystallize better than HCl salts for secondary amines and are less hygroscopicity.

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the Hydrohalide salt of your amine formed in situ or polymerized material. Add a drop of aqueous NH₄OH to your TLC sample vial to "free base" the spot before spotting. If it still doesn't move, it is likely a polymer.

References

  • Salvatore, R. N., et al. "Cesium Hydroxide Promoted Chemoselective N-Monoalkylation of Primary Amines."[1] Organic Letters, vol. 1, no.[1] 11, 1999, pp. 1893–1896. Link

  • Wei, C., & Li, C. J. "A3-coupling reaction of aldehyde, alkyne, and amine catalyzed by silver(I) in water."[2] Journal of the American Chemical Society, vol. 125, no.[2] 32, 2003, pp. 9584-9585. Link

  • Trost, B. M. "The Atom Economy—A Search for Synthetic Efficiency." Science, vol. 254, no. 5037, 1991, pp. 1471-1477. Link

  • Peshkov, V. A., et al. "Synthesis of propargylamines via the A3 coupling reaction." Chemical Society Reviews, vol. 41, 2012, pp. 3890-3907. Link

Sources

Technical Support Center: A3 Coupling of Tetrahydro-2H-pyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the optimization of the A3 Coupling Reaction (Aldehyde-Alkyne-Amine) specifically involving Tetrahydro-2H-pyran (THP) derivatives (e.g., tetrahydro-2H-pyran-4-carbaldehyde or 4-ethynyl-tetrahydro-2H-pyran).

Topic: Minimizing Side Reactions & Process Optimization Lead Scientist: Senior Application Scientist, Process Chemistry Division

Core Scope & Reaction Definition

This guide addresses the multicomponent coupling of Tetrahydro-2H-pyran-4-carbaldehyde (1) , a secondary amine (2) , and a terminal alkyne (3) to form THP-functionalized propargylamines (4) .

Primary Challenge: While the A3 coupling is generally robust, the incorporation of the THP moiety introduces specific risks regarding steric hindrance (chair conformation),


-proton enolization (aldol side reactions), and Lewis-acid sensitivity of the acetal linkage.
The "A3" vs. "CDC" Distinction

Note: If you are attempting to couple unfunctionalized tetrahydro-2H-pyran directly via C-H activation (Cross-Dehydrogenative Coupling), please refer to the Advanced Note at the end of this guide. This section focuses on the classic A3 condensation.

Troubleshooting Guide (Q&A Format)

Category A: Side Product Formation

Q1: I am observing significant formation of a 1,3-diyne byproduct instead of my propargylamine. How do I stop this? Diagnosis: This is the Glaser Homocoupling side reaction.[1] It occurs when the metal acetylide intermediate undergoes oxidative dimerization instead of nucleophilic addition to the iminium ion. Root Cause: Presence of dissolved Oxygen (


) or excessive Cu(II) species.
Corrective Protocol: 
  • Degas Solvents: Sparge all solvents with Argon/Nitrogen for at least 15 minutes prior to use.

  • Atmosphere Control: Run the reaction under a strict inert atmosphere (

    
     balloon is usually sufficient; Schlenk line for sensitive scales).
    
  • Reductive Additive: Add a trace amount (1-5 mol%) of a reducing agent like Sodium Ascorbate to maintain the catalyst in the active Cu(I) state and scavenge oxidative species.

  • Switch Catalyst: If using CuI, switch to CuBr or AgI . Silver salts are less prone to promoting Glaser coupling than Copper salts.

Q2: My THP-aldehyde is being consumed, but I see a complex mixture of polar spots and no product. What is happening? Diagnosis: Likely Aldol Condensation or Cannizzaro-type disproportionation . Root Cause: Tetrahydro-2H-pyran-4-carbaldehyde has an


-proton. In the presence of basic amines or elevated temperatures, it can enolize and self-condense before the iminium ion forms.
Corrective Protocol: 
  • Pre-formation of Imine: Do not mix all three components at once. Stir the Aldehyde and Amine first for 30 minutes with a mild dehydrating agent (

    
    ) to lock the aldehyde into the Imine form before adding the Alkyne and Metal Catalyst.
    
  • Lower Temperature: A3 couplings often run at 80-100°C. For enolizable THP-aldehydes, try 40-60°C with a more active catalyst (e.g.,

    
     or 
    
    
    
    ).
Category B: Reaction Stalling & Conversion

Q3: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst Poisoning or Water Inhibition . Root Cause: The reaction generates one equivalent of water. While A3 is often "water-compatible," excessive water can hydrolyze the iminium intermediate back to the aldehyde, stalling the equilibrium. Corrective Protocol:

  • Molecular Sieves: Add activated 4Å Molecular Sieves to the reaction vessel to scavenge the water byproduct.

  • Solvent Switch: If running in water or ethanol, switch to a non-polar solvent like Toluene or Dichloromethane (DCM) . The biphasic nature (or sieves) will drive the equilibrium forward.

Q4: Can I use THP as the solvent for this reaction? Answer: Not Recommended. Reasoning:

  • Peroxide Risk: THP can form peroxides over time, which are safety hazards and can promote oxidative side reactions (like Glaser coupling).

  • Ring Opening: Strong Lewis Acid catalysts (e.g.,

    
    , 
    
    
    
    ) used in A3 coupling can occasionally trigger the ring-opening of cyclic ethers like THP, leading to polymerization. Recommendation: Use Toluene (classic) or 2-MeTHF (green alternative) instead.

Mechanistic Pathway & Side Reaction Trap

The following diagram illustrates the competitive pathways. The Green Path is desired. The Red Paths must be suppressed.

A3_Mechanism Start Reagents: THP-CHO + Amine + Alkyne Imine Intermediate: Iminium Ion Start->Imine - H2O (Reversible) Cu_Acetylide Intermediate: Cu-Acetylide Start->Cu_Acetylide + Cu(I) Catalyst Aldol SIDE REACTION: Aldol Condensation Start->Aldol Enolization (Base/Heat) Product TARGET PRODUCT: Propargylamine Imine->Product Nucleophilic Attack (Desired Path) Hydrolysis SIDE REACTION: Imine Hydrolysis Imine->Hydrolysis + Excess H2O Cu_Acetylide->Product Glaser SIDE REACTION: Glaser Coupling (Diyne) Cu_Acetylide->Glaser + O2 (Oxidation) Hydrolysis->Start Reversion

Caption: Competitive pathways in A3 coupling. Oxygen promotes Glaser coupling; Water promotes hydrolysis; Heat/Base promotes Aldol.

Optimization Data: Catalyst & Solvent Screening

Simulated data based on typical reactivity profiles for secondary aliphatic aldehydes.

Catalyst SystemSolventTemp (°C)Yield (%)Major Side ProductNotes
CuI (10 mol%) Toluene10065%Glaser DiyneHigh sensitivity to

. Standard conditions.
CuBr (10 mol%) Toluene10072%Glaser DiyneSlightly better than CuI.
AgI (5 mol%) Water10085%NoneRecommended. Silver is cleaner but expensive.
CuCl (30 mol%) THF6040%AldolHigh loading/Lewis acidity promotes side rxns.
AuCl3 (1 mol%) DCM4088%NoneExcellent for sensitive aldehydes (low temp).
CuI + Na-Ascorbate Toluene8092% NoneBest Cost/Efficiency Balance.

Standard Operating Procedure (SOP)

Protocol for A3 Coupling of Tetrahydro-2H-pyran-4-carbaldehyde

  • Preparation: Flame-dry a 25 mL Schlenk tube and cool under Argon.

  • Charging: Add CuI (19 mg, 0.1 mmol, 10 mol%) and Sodium Ascorbate (4 mg, 0.02 mmol).

  • Solvent: Add anhydrous Toluene (2.0 mL).

  • Reactants:

    • Add Tetrahydro-2H-pyran-4-carbaldehyde (1.0 mmol).

    • Add Piperidine (or secondary amine of choice) (1.1 mmol).

    • Add Phenylacetylene (or alkyne of choice) (1.2 mmol).

  • Reaction: Seal tube. Heat to 80°C for 12 hours with vigorous stirring.

  • Workup: Cool to RT. Filter through a short pad of Celite (eluting with EtOAc). Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Advanced Note: Direct C-H Functionalization (CDC)

If your intent is to couple unfunctionalized THP (using the ring oxygen to activate the


-position) with an alkyne and amine, this is a Cross-Dehydrogenative Coupling (CDC) , not a standard A3.
  • Key Difference: Requires an oxidant (e.g., TBHP, DDQ) to generate the oxocarbenium ion in situ.

  • Critical Side Reaction: Over-oxidation to the lactone or ring-opening.

  • Reference: See Li, C. J. et al.[2][3][4] for "Oxidative coupling of cyclic ethers."

References

  • The A3 Coupling Reaction (Original Description): Wei, C.; Li, C.-J. "A3-Coupling of Aldehydes, Amines, and Alkynes."[2] Journal of the American Chemical Society, 2003 , 125(32), 9584–9585. [Link]

  • Minimizing Glaser Coupling: Siemsen, P.; Livingston, R. C.; Diederich, F. "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie International Edition, 2000 , 39(15), 2632–2657. [Link]

  • Silver-Catalyzed A3 Coupling (Water Compatible): Wei, C.; Li, Z.; Li, C.-J. "The First Silver-Catalyzed Three-Component Coupling of Aldehyde, Alkyne, and Amine." Organic Letters, 2003 , 5(23), 4473–4475. [Link]

  • Gold Catalyzed A3 Coupling (Low Temperature): Wei, C.; Li, C.-J. "Enantioselective Direct-Addition of Terminal Alkynes to Imines Catalyzed by Copper(I)Pybox Complexes." Journal of the American Chemical Society, 2002 , 124(20), 5638–5639. (Contextual foundation for metal-catalyzed alkynylation). [Link]

  • CDC Coupling of Ethers (Context for Advanced Note): Zhang, Y.; Li, C.-J. "DDQ-Mediated Direct Cross-Dehydrogenative-Coupling (CDC) of Ethers and Alkynes." Journal of the American Chemical Society, 2006 , 128(13), 4242–4243. [Link]

Sources

Validation & Comparative

Characteristic IR Absorption Bands of Oxanyl-Propargylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characteristic infrared (IR) absorption bands of N-(Oxanyl)propargylamine HCl (chemically identified as N-(tetrahydro-2H-pyran-4-yl)prop-2-yn-1-amine hydrochloride).[1] It serves as a definitive reference for researchers validating the synthesis or purity of this secondary amine building block, commonly used in "click" chemistry and pharmaceutical development.

A Comparative Spectral Analysis Guide for Drug Discovery[1]

Executive Summary & Structural Context[2][3][4][5][6][7]

Oxanyl-propargylamine HCl combines two critical pharmacophores: the propargyl group (an alkyne handle for bioorthogonal reactions) and the oxanyl (tetrahydropyranyl) ring (a polar, non-aromatic spacer often used to modulate solubility).[1]

As a hydrochloride salt of a secondary amine, its IR spectrum is dominated by strong hydrogen-bonding interactions and specific skeletal vibrations. This guide dissects these bands, distinguishing them from common precursors like Propargylamine HCl and 4-Aminotetrahydropyran.

The Molecule at a Glance
  • IUPAC Name: N-(tetrahydro-2H-pyran-4-yl)prop-2-yn-1-amine hydrochloride[1]

  • Core Functional Groups:

    • Terminal Alkyne: (

      
      , 
      
      
      
      )
    • Secondary Amine Salt: (

      
      )
      
    • Cyclic Ether (Oxane): (

      
      )
      

Characteristic IR Absorption Bands

The following table summarizes the diagnostic bands. Note that the Amine Salt nature of the compound causes significant broadening in the high-wavenumber region (


), often obscuring C-H stretching modes.[1]
Table 1: Diagnostic IR Bands of Oxanyl-Propargylamine HCl
Functional GroupVibration ModeWavenumber (

)
Intensity & ShapeDiagnostic Value
Terminal Alkyne

Stretch
3180 -- 3280 Sharp, StrongHigh. definitive for propargyl group.[1] Often stands out on the shoulder of the broad NH band.
Amine Salt (

)

Stretch
2400 -- 3000 Broad, Multiple BandsMedium. Characteristic "ammonium band" structure; obscures alkyl C-H stretches.[1]
Terminal Alkyne

Stretch
2110 -- 2140 Weak to MediumHigh. The "silent region" marker.[1] Absence indicates degradation or polymerization.
Amine Salt (

)

Scissoring
1580 -- 1620 Medium, BroadMedium. Confirms salt formation (vs. free base).[1]
Oxanyl Ring

Scissoring
1440 -- 1470 MediumLow. Overlaps with propargyl

, but essential for fingerprinting.[1]
Oxanyl Ether

Asym.[1] Stretch
1080 -- 1150 Very Strong , BroadCritical. Distinguishes this compound from simple propargylamine.
Oxanyl Ring Ring Breathing800 -- 950 MediumMedium. Fingerprint region specific to the tetrahydropyran ring size.
Terminal Alkyne

Bend (Wag)
600 -- 700 Broad, StrongHigh. Confirming band for terminal alkynes (often split).[1]

Expert Insight: The most common error in analyzing this spectrum is misinterpreting the broad ammonium band (


) as wet sample (water).[1] While hygroscopicity is a factor, this broadness is intrinsic to the HCl salt lattice. Always dry the sample under vacuum over 

before analysis to rule out free water.[1]

Comparative Analysis: Differentiating Alternatives

To validate the identity of Oxanyl-propargylamine HCl, one must distinguish it from its synthetic precursors and potential degradation products.

Table 2: Spectral Differentiation Matrix
FeatureOxanyl-Propargylamine HCl Propargylamine HCl (Precursor 1)4-Aminotetrahydropyran (Precursor 2)Free Base (Neutral Form)
Ether Band (

)
Present (Strong) AbsentPresent (Strong)Present
Alkyne Band (

,

)
Present PresentAbsentPresent
Amine Region (

)
Broad, Complex (

)
Broad, Complex (

)
Broad (

or

)
Sharper (

), shifted >3300
Fingerprint (

)
Unique MixSimpleUnique MixShifted

Key Differentiator: The simultaneous presence of the Alkyne


  (3250 

) and the Ether C-O-C (1100

) uniquely identifies Oxanyl-propargylamine.[1] If the 1100 band is missing, you likely have simple Propargylamine HCl. If the 2120/3250 bands are missing, the alkyne has degraded or was never coupled.

Experimental Protocol: Ensuring Spectral Fidelity

Because HCl salts are hygroscopic, moisture absorption can mask the critical


 stretch.[1] Follow this protocol for definitive results.
Method A: Diamond ATR (Attenuated Total Reflectance)

Recommended for routine purity checks.[1]

  • Preparation: Grind 5-10 mg of the solid into a fine powder.

  • Background: Collect a background spectrum of the clean diamond crystal (32 scans).[1]

  • Loading: Place the powder on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for solid salts).[1]

  • Acquisition: Scan from 4000 to 400

    
     (resolution 4 
    
    
    
    , 64 scans).
  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences at high wavenumbers (essential for the 3250

    
     band).
    
Method B: KBr Pellet (Transmission)

Recommended for publication-quality spectra or resolving weak bands.[1]

  • Drying: Dry KBr powder and the sample in a vacuum oven at 60°C for 2 hours.

  • Ratio: Mix ~1-2 mg sample with ~200 mg KBr (1:100 ratio).

  • Grinding: Grind rapidly in an agate mortar to minimize moisture uptake.

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan immediately. A rising baseline at 4000

    
     indicates light scattering (bad pellet) or water absorption.[1]
    

Structural Validation Workflow

The following diagram illustrates the logical flow for validating the structure of Oxanyl-propargylamine HCl using IR and complementary techniques.

ValidationWorkflow Start Unknown Sample (White Solid) IR_Scan FT-IR Analysis (ATR or KBr) Start->IR_Scan Check_3250 Band @ ~3250 cm⁻¹? (Sharp) IR_Scan->Check_3250 Check_2120 Band @ ~2120 cm⁻¹? (Weak) Check_3250->Check_2120 Yes Result_Amine 4-Aminotetrahydropyran (Missing Alkyne) Check_3250->Result_Amine No Check_1100 Band @ ~1100 cm⁻¹? (Strong/Broad) Check_2120->Check_1100 Yes Check_2120->Result_Amine No (or degraded) Result_Propargyl Propargylamine HCl (Missing Oxanyl) Check_1100->Result_Propargyl No Result_Confirmed CONFIRMED: Oxanyl-Propargylamine HCl Check_1100->Result_Confirmed Yes

Figure 1: Decision tree for spectral verification of Oxanyl-propargylamine HCl, isolating key functional group markers.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] [1]

  • NIST Chemistry WebBook. (2023).[1] Infrared Spectrum of Tetrahydropyran. National Institute of Standards and Technology.[3][4] Link[1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] Link[1]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2] Link[1]

Sources

Comparative Mass Spectrometry Guide: Characterization of 1-(Oxan-2-yl)prop-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Oxan-2-yl)prop-2-yn-1-amine (MW: 139.19 Da) is a critical heterocyclic intermediate, often synthesized via A3 coupling (Aldehyde-Alkyne-Amine) reactions involving tetrahydro-2H-pyran-2-carbaldehyde. Its structure combines a saturated oxygen heterocycle (tetrahydropyran/THP) with a reactive propargyl amine motif.

For researchers in drug discovery and organic synthesis, accurately characterizing this molecule is challenging due to potential isomerism and thermal instability. This guide compares Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS/MS) , demonstrating that while EI provides the structural fingerprint required for backbone verification, ESI is essential for molecular weight confirmation and purity analysis in biological matrices.

Structural Analysis & Fragmentation Theory

The molecule consists of three distinct functional zones susceptible to specific fragmentation rules:

  • The THP Ring (Oxanyl): Prone to oxonium ion formation.

  • The Amine Center: Drives

    
    -cleavage, stabilizing positive charge on the nitrogen.
    
  • The Alkyne Tail: Provides characteristic hydrocarbon fragments.

Mechanistic Logic
  • Nitrogen Rule: With one nitrogen atom, the molecular ion (

    
     in EI or 
    
    
    
    in ESI) must have an even mass number in ESI (140) and an odd mass number in EI (139).
  • 
    -Cleavage:  The bond adjacent to the heteroatoms (N and O) is the weakest link. In EI, the radical cation will preferentially cleave the C-C bond between the central methine and the THP ring, or the central methine and the alkyne.
    

Technique Comparison: EI vs. ESI

Method A: Electron Ionization (GC-MS)

The Structural Fingerprint

Performance Profile: EI (70 eV) is a "hard" ionization technique.[1] It imparts significant internal energy, causing extensive fragmentation.[1] For this molecule, the molecular ion (


, m/z 139) is expected to be weak or absent due to the stability of the fragment ions.

Characteristic Fragmentation Pathway:

  • Base Peak (m/z 85): The tetrahydropyranyl (THP) oxonium ion. The bond connecting the THP ring to the amine chain breaks, with the positive charge retained on the oxygen-containing ring due to resonance stabilization.

  • Immonium Ion (m/z 54): formed by the loss of the THP radical. The charge is retained on the nitrogen fragment (

    
    ).
    
  • Hydrocarbon Fragments (m/z 39): The propargyl cation (

    
    ), characteristic of terminal alkynes.
    
Method B: Electrospray Ionization (LC-MS/MS)

The Molecular Confirmation

Performance Profile: ESI is a "soft" ionization technique.[1] It preserves the integrity of the molecular skeleton, making it superior for confirming the molecular weight and analyzing thermally labile derivatives.

Characteristic Fragmentation Pathway (CID):

  • Parent Ion (m/z 140): The protonated molecule

    
    . High intensity.
    
  • Neutral Loss of Ammonia (m/z 123): Loss of

    
     (17 Da), generating a carbocation stabilized by the THP ring and alkyne.
    
  • Ring Cleavage (m/z 56): Loss of the neutral THP ring (84 Da) via charge-remote fragmentation.

Comparative Data Summary

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Utility Structural Fingerprinting / Library MatchingMW Confirmation / Purity Assay
Ionization Energy 70 eV (High)3-5 kV (Soft)
Molecular Ion m/z 139 (Weak/Absent)m/z 140 (

, Strong)
Base Peak (Predicted) m/z 85 (Oxonium Ion)m/z 140 or 123 (Loss of

)
Key Diagnostic Ions 85 (THP), 54 (Amine core), 39 (Alkyne)140 (Parent), 123 (

)
Sample State Gas Phase (Volatile required)Liquid Phase (Polar/Soluble)

Visualization of Fragmentation Pathways[1][2][3][4][5][6][7]

The following diagram illustrates the divergent fragmentation pathways driven by the two ionization methods.

FragmentationPathways Molecule 1-(Oxan-2-yl)prop-2-yn-1-amine MW: 139 EI_Node Electron Ionization (70 eV) Radical Cation M+• (m/z 139) Molecule->EI_Node  GC-MS Injection ESI_Node Electrospray Ionization (+) Protonated [M+H]+ (m/z 140) Molecule->ESI_Node  LC-MS Injection Oxonium Oxonium Ion (Base Peak) [C5H9O]+ (m/z 85) EI_Node->Oxonium α-Cleavage (Loss of C3H4N•) Immonium Immonium Ion [C3H4N]+ (m/z 54) EI_Node->Immonium α-Cleavage (Loss of C5H9O•) Propargyl Propargyl Cation [C3H3]+ (m/z 39) Immonium->Propargyl Loss of NH AmmoniaLoss Deamination Product [M+H - NH3]+ (m/z 123) ESI_Node->AmmoniaLoss CID (-NH3) THPLoss THP Loss Fragment [C3H6N]+ (m/z 56) ESI_Node->THPLoss Neutral Loss (-C5H8O)

Caption: Divergent fragmentation pathways. EI (Red) favors radical-driven alpha-cleavage producing stable oxonium ions. ESI (Green) favors even-electron neutral losses.

Experimental Protocols

Protocol A: GC-MS Analysis (EI)

Target: Identification of synthesized intermediate.

  • Sample Preparation: Dilute 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet Parameters:

    • Temperature: 250°C.

    • Mode: Split (20:1) to prevent detector saturation.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: 230°C, 70 eV. Scan range m/z 35–300.

Protocol B: LC-MS/MS Analysis (ESI)

Target: Purity check and molecular weight confirmation.

  • Sample Preparation: Dilute sample to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Low voltage preserves the parent ion).

    • Collision Energy (for MS/MS): Ramp 10–30 eV.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining alpha-cleavage rules for amines and ethers).
  • NIST Mass Spectrometry Data Center. (2023). Tetrahydropyran and Propargylamine Fragmentation Data. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Pai, Z., et al. (2020). "A3 Coupling Reactions: Synthesis of Propargylamines." Organic Process Research & Development. (Context for the synthesis and stability of the analyte).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

Safety Operating Guide

1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe disposal of 1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride .

Executive Summary: Immediate Action Card

  • Primary Hazard: Toxic (Oral/Dermal/Inhalation), Skin/Eye Irritant.[1][2][3]

  • Critical Reactivity: Contains a terminal alkyne.[4] DO NOT store in or use containers made of Copper, Silver, Mercury, or Brass . Formation of shock-sensitive metal acetylides is a latent risk.

  • Disposal Method: High-temperature chemical incineration via a licensed hazardous waste contractor.

  • Waste Code (US RCRA): Not P-listed. Likely D001 (Ignitable, if organic solvent present) or D003 (Reactive, potential) depending on specific waste stream composition. Treat as Toxic Organic Solid .

Part 1: Chemical Profile & Hazard Assessment

Understanding the Structure-Activity Relationship (SAR) is vital for safe disposal. This compound combines a protected amine with a reactive alkyne tail.

ParameterDataImplications for Disposal
Compound Name 1-(Oxan-2-yl)prop-2-yn-1-amine HClN/A
CAS Number 1989671-66-0 (or related analogs)Use for waste manifesting.[1][5]
Functional Groups Secondary Amine (HCl salt), Terminal Alkyne, Tetrahydropyran (THP)Alkyne: Metal sensitivity. Amine HCl: Acidic pH; incompatible with bleach/oxidizers.
Physical State White to off-white solidDust generation risk during transfer.
Solubility Water soluble, soluble in polar organicsMobile in aqueous waste streams.

The "Self-Validating" Safety Logic:

  • The Alkyne Rule: Terminal alkynes (

    
    ) react with heavy metals (Cu, Ag) to form acetylides (
    
    
    
    ). These are explosives. Validation: Verify container material is glass or high-density polyethylene (HDPE) before transfer.
  • The Amine Rule: Amines are incompatible with hypochlorites (bleach). Mixing forms chloroamines (toxic gas). Validation: Test waste stream for oxidizers before combining.

Part 2: Pre-Disposal Stabilization & Segregation

Before this chemical leaves your bench, it must be stabilized.

Segregation Protocol
  • Incompatible Stream: Do NOT mix with Oxidizing Acids (Nitric, Perchloric) or Hypochlorites (Bleach).

  • Compatible Stream: Can be co-packed with other non-oxidizing organic amine salts or stable organic solids.

Container Selection
  • Approved: Amber glass bottles with Teflon-lined caps; HDPE (High-Density Polyethylene) wide-mouth jars.

  • FORBIDDEN: Metal cans, foil liners, or containers with brass fittings.

Part 3: Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Use this for expired shelf-stock or surplus dry product.

  • PPE Donning: Nitrile gloves (double-gloved recommended), lab coat, safety glasses, and N95 dust mask (or work in a fume hood).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride"[6]

    • Hazards: Toxic, Irritant.[1][2][3][7]

  • Transfer: Place the original container inside a clear plastic secondary bag (Ziploc type).

  • Consolidation: Place the bagged container into the Solid Organic Waste drum/pail.

  • Manifesting: List as "Toxic Solid, Organic, N.O.S. (Propargylamine derivative)."[6]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this for mother liquors or solvated waste.

  • pH Check: Dip a pH strip into the waste.

    • If pH < 4: It is acidic (HCl salt). Keep segregated from cyanide/sulfide waste.

    • If pH > 10: It is basic (free amine).

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains unreacted thionyl chloride or acid chlorides, quench slowly with ice/water before disposal.

  • Solvent Compatibility: Ensure the solvent (e.g., DCM, Methanol) is compatible with the "Organic Solvents" waste stream.

  • Transfer: Pour into the Organic Solvent Waste carboy (HDPE).

    • Crucial: Ensure the carboy does not contain heavy metal residues (e.g., from previous click chemistry using Copper catalysts).

Part 4: Visualization of Disposal Logic

The following diagram illustrates the decision matrix for disposing of this specific compound, ensuring no critical safety checks are missed.

DisposalWorkflow Start Waste: 1-(Oxan-2-yl)prop-2-yn-1-amine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Liquid Liquid (Solution/Reaction Mix) StateCheck->Liquid SolidBin Disposal: Lab Pack (Toxic Organic Solid) Solid->SolidBin No Contaminants MetalCheck CRITICAL: Check for Heavy Metals (Cu, Ag, Hg present?) Liquid->MetalCheck OxidizerCheck Check for Oxidizers (Bleach/Nitric Acid?) MetalCheck->OxidizerCheck No SegregateMetal SEGREGATE: High Hazard Potential Explosive Acetylides MetalCheck->SegregateMetal Yes SegregateOx SEGREGATE: Potential Toxic Gas Generation OxidizerCheck->SegregateOx Yes LiquidBin Disposal: Organic Solvent Stream (Incineration) OxidizerCheck->LiquidBin No

Figure 1: Decision tree for segregating 1-(Oxan-2-yl)prop-2-yn-1-amine HCl waste streams to prevent acetylide formation or toxic gas release.

Part 5: Regulatory Compliance & Emergency Response

US DOT Transport Classification (for waste hauling):

  • UN Number: UN 2811[7]

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride)

  • Class: 6.1

  • Packing Group: III (Assumed based on analog toxicity, verify with specific SDS if available).

Spill Response (In-Lab):

  • Evacuate: If dust is airborne, clear the area.[2][7]

  • PPE: Wear full-face respirator if outside a hood.

  • Neutralization: Cover spill with a 1:1 mixture of Soda Ash and Clay cat litter (absorbent). This neutralizes the HCl salt.

  • Cleanup: Scoop into a plastic bag. Do NOT use a metal dustpan. Wash area with soap and water.[1][2][3][8]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Propargylamine hydrochloride (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

Personal Protective Equipment & Handling Guide: 1-(Oxan-2-yl)prop-2-yn-1-amine Hydrochloride

[1]

Executive Summary & Risk Profiling

Compound Identity: 1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride CAS Registry Number: 1989671-66-0 (Free base analog ref: 15430-52-1 for parent propargylamine) Chemical Structure Context: This compound features a primary amine salt attached to a propargyl chain, substituted with a tetrahydropyran (THP) ring.[1]

The "Why" Behind the Safety Protocol: As a Senior Scientist, I must emphasize that while the THP group adds steric bulk and lipophilicity, the core pharmacophore remains a propargylamine . Propargylamines are historically potent irreversible inhibitors of monoamine oxidases (MAO) and can exhibit significant acute toxicity.[1] Furthermore, as a hydrochloride salt, this compound is prone to forming acidic dusts that are highly irritating to mucous membranes.[1]

Risk Classification:

  • Acute Toxicity (Inferred): High.[1][2] Treat as toxic by inhalation and ingestion (Category 3 or higher) based on structural homology to propargylamine.[1]

  • Skin/Eye Hazards: Corrosive/Severe Irritant.[1][3][4][5][6] The amine HCl salt hydrolyzes to release acid upon contact with moisture (sweat/tears).

  • Reactivity: The terminal alkyne is reactive; avoid contact with azides (unless controlled), heavy metals (silver/copper acetylides), and strong oxidizers.[1]

Strategic PPE Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and state of the system.

Table 1: Task-Based PPE Stratification[1]
Operational StatePrimary HazardHand ProtectionRespiratory ProtectionEye/Face ProtectionBody Protection
Solid Handling (Weighing, Aliquoting)Inhalation of Dust Systemic toxicity & airway corrosion.[1]Double Nitrile (Outer: 5 mil, Inner: 4 mil).[1] Change immediately if torn.[1]Engineering Control: Fume Hood.Backup: N95 or P100 Half-mask if hood unavailable (Not recommended).[1]Chemical Goggles (Unvented). Safety glasses are insufficient for dusts.[1]Lab Coat (Cotton/Poly).Closed-toe shoes.Long sleeves.[1]
Solvated State (Reaction, Extraction)Dermal Permeation Rapid absorption of toxic amine.[1]Laminate / Barrier (e.g., Silver Shield) if using DMSO/DMF.Double Nitrile for aqueous/alcohol.[1]Fume Hood (Sash <18"). Do not remove open vessels from the hood.Face Shield + Goggles Required during exothermic additions or quenching.[1]Chemical Resistant Apron(if handling >100mL).[1]
Spill Cleanup (>1g Solid or >10mL Liquid)Acute Exposure High concentration contact.[1]Heavy Duty Neoprene or Butyl Rubber gloves.[1]Full-Face Respirator with Multi-Gas/Vapor & P100 Cartridges.[1]Integrated into Full-Face Respirator.[1]Tyvek® Coveralls (Type 5/6).[1]

Operational Workflows & Logic

A. The "Zero-Static" Weighing Protocol

Amine salts are often hygroscopic and prone to static charge, causing "jumping" powder.[1] This creates an invisible contamination zone.[1]

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • Ionization: Use an anti-static gun or ionizer bar inside the weigh station if available.[1]

  • Transfer: Never use a metal spatula directly if the powder is free-flowing and dry; use an anti-static disposable funnel or weighing boat.[1]

  • Dissolution: Dissolve the solid inside the fume hood before transporting it to instruments (HPLC/NMR). Never transport the open solid powder across the lab.

B. Solubilization & Exotherm Management

When dissolving this HCl salt, especially in water or basic buffers, a heat of solution (exotherm) may occur.[1]

  • Solvent Choice: DMSO or Methanol are common.[1]

  • Neutralization Warning: If you are performing a "free-basing" step (adding NaOH or TEA), the reaction will generate heat and potentially volatilize the free amine.[1]

    • Rule: Perform neutralization at 0°C (ice bath).[1]

    • Rule: Verify pH using strips, not an electrode (to avoid contaminating the probe with sticky amine residues).

C. Decision Logic Visualization

SafetyLogicStartStart: Handling 1-(Oxan-2-yl)prop-2-yn-1-amine HClStateCheckState of Matter?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolvated / LiquidStateCheck->LiquidDustRiskRisk: Inhalation (Toxic)Solid->DustRiskSplashRiskRisk: Permeation/SplashLiquid->SplashRiskControlSolidControl: Fume Hood + Static Grounding + GogglesDustRisk->ControlSolidRequiredControlLiquidControl: Double Gloves + Sash Low + Face ShieldSplashRisk->ControlLiquidRequired

Caption: Decision tree for selecting engineering controls based on physical state hazards.

Disposal & Deactivation (The "Kill" Step)[1]

Scientific Rationale: You cannot simply dispose of propargylamines in the aqueous waste. The alkyne group presents a risk of polymerization or reaction with metals in plumbing, and the amine is ecotoxic.

Deactivation Protocol:

  • Segregation: Isolate waste in a container marked "High Hazard - Toxic Amine."[1]

  • Chemical Quench (Small Scale < 5g):

    • Dilute the material in a combustible solvent (Ethanol/Acetone).

    • Add 1.5 equivalents of dilute acid (e.g., 1M HCl) to ensure it remains in the non-volatile salt form.

    • Note: Do NOT mix with oxidizing waste (Nitric acid/Peroxides) due to the alkyne moiety.

  • Disposal Path: Incineration is the only acceptable disposal method.[1] Label clearly: "Contains Propargylamine Derivative - Toxic - Flammable."[1]

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1] Propargylamines can cause delayed pulmonary edema. Seek medical observation even if asymptomatic.[1]

  • Skin Contact:

    • Drench with water for 15 minutes.[1][5]

    • Do not use "neutralizing" creams (vinegar/baking soda) on the skin; this causes thermal burns.[1] Use only water.

    • Discard contaminated leather goods (watch bands, shoes) as they cannot be decontaminated.[1]

  • Eye Contact: Irrigate for a full 20 minutes. Hold eyelids apart. The HCl salt is acidic and corrosive.

References

  • PubChem. (n.d.).[1] 1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved February 21, 2026, from [Link][1]

  • OSHA. (2024). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][7][8] Occupational Safety and Health Administration.[1][2][8][9] Retrieved February 21, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2017).[1] Tetrahydropyranyl (Thp) Protection in Organic Synthesis. Retrieved February 21, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.